2-(2,2-dimethylmorpholin-4-yl)ethanol CAS 83497-79-4 properties
CAS Registry Number: 83497-79-4 Synonyms: 4-(2-Hydroxyethyl)-2,2-dimethylmorpholine; 2,2-Dimethyl-4-morpholineethanol Executive Summary 2-(2,2-Dimethylmorpholin-4-yl)ethanol is a specialized heterocyclic building block w...
Author: BenchChem Technical Support Team. Date: March 2026
CAS Registry Number: 83497-79-4
Synonyms: 4-(2-Hydroxyethyl)-2,2-dimethylmorpholine; 2,2-Dimethyl-4-morpholineethanol
Executive Summary
2-(2,2-Dimethylmorpholin-4-yl)ethanol is a specialized heterocyclic building block widely utilized in modern medicinal chemistry. It serves as a critical intermediate for introducing the 2,2-dimethylmorpholine moiety—a pharmacophore known for enhancing metabolic stability and tuning the lipophilicity of drug candidates. Unlike the unsubstituted morpholine ring, the gem-dimethyl substitution at the C2 position introduces steric bulk that can block oxidative metabolism (specifically CYP450-mediated oxidation) and restrict conformational flexibility via the Thorpe-Ingold effect. This monograph details its physicochemical properties, synthetic routes, and applications in kinase inhibitor development (e.g., PI3K, CDK9).
Physicochemical Profile
The following data summarizes the core properties relevant to handling and application in synthesis.
Property
Value / Description
Note
Molecular Formula
C₈H₁₇NO₂
—
Molecular Weight
159.23 g/mol
—
Appearance
Colorless to pale yellow liquid
Viscous oil at RT
Boiling Point
~225–230 °C (Predicted)
760 mmHg
Density
~0.98 g/cm³
Estimated
LogP
0.25 ± 0.3
Hydrophilic/Amphiphilic
pKa
~7.8 (Conjugate acid)
Basic tertiary amine
Solubility
Soluble in water, MeOH, DCM, DMSO
Polar organic solvent compatible
Synthetic Methodologies
The synthesis of CAS 83497-79-4 is typically achieved via N-alkylation of the parent heterocycle, 2,2-dimethylmorpholine. Two primary routes are employed depending on scale and reagent availability.
Route A: Alkylation with 2-Haloethanol (Laboratory Scale)
This is the preferred method for research-scale synthesis due to the ease of handling liquid reagents compared to gaseous ethylene oxide.
Reagents: 2,2-Dimethylmorpholine, 2-Bromoethanol (or 2-Chloroethanol), Base (K₂CO₃ or Et₃N).
Mechanism: Sₙ2 nucleophilic substitution.
Conditions: Polar aprotic solvent (Acetonitrile or DMF), 60–80 °C.
Route B: Ethoxylation with Ethylene Oxide (Industrial Scale)
Conditions: Autoclave, elevated pressure, often neat or in water.
Advantage: Atom economy (100%); no salt byproducts.
Visualization: Synthetic Pathways
Figure 1: Primary synthetic pathways for the production of 2-(2,2-dimethylmorpholin-4-yl)ethanol.
Medicinal Chemistry Applications
The "Gem-Dimethyl" Effect
Incorporating the 2,2-dimethylmorpholine scaffold is a strategic modification in lead optimization.
Metabolic Blocking: The C2 position of morpholine is a metabolic "soft spot" prone to oxidation by cytochrome P450 enzymes. Introduction of the gem-dimethyl group sterically hinders this position, significantly extending the half-life (
) of the parent drug.
Conformational Restriction: The Thorpe-Ingold effect biases the morpholine ring into specific conformations, potentially enhancing binding affinity to target proteins (e.g., kinases) by reducing the entropic penalty of binding.
Case Studies in Drug Discovery
PI3K Inhibitors: The ethanol side chain acts as a linker, attaching the solubilizing morpholine head to the core kinase inhibitor scaffold (e.g., thienopyrimidine cores). The hydroxyl group is often converted to a leaving group (mesylate/tosylate) to couple with the drug core via ether or amine linkages.
CDK9 Inhibitors: Used to improve the physicochemical profile (solubility and permeability) of biaryl amine compounds targeting cyclin-dependent kinases.
Structural and Pharmacokinetic Divergence: A Comparative Analysis of 2-(2,2-Dimethylmorpholino)ethanol and 2-Morpholinoethanol
Executive Summary In modern drug design, the morpholine ring is a ubiquitous pharmacophore deployed to modulate lipophilicity, enhance aqueous solubility, and improve the bioavailability of small molecules. However, the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug design, the morpholine ring is a ubiquitous pharmacophore deployed to modulate lipophilicity, enhance aqueous solubility, and improve the bioavailability of small molecules. However, the unsubstituted morpholine ring presents a significant metabolic liability, frequently acting as a soft spot for cytochrome P450 (CYP450)-mediated oxidation.
This technical guide provides an in-depth comparative analysis of 2-morpholinoethanol and its sterically hindered analog, 2-(2,2-dimethylmorpholino)ethanol . By examining the physicochemical shifts, metabolic shielding, and conformational biases introduced by the gem-dimethyl substitution, this document serves as a mechanistic blueprint for medicinal chemists and drug development professionals aiming to optimize pharmacokinetic (PK) profiles.
Physicochemical Architecture: A Comparative Baseline
The structural divergence between these two compounds lies entirely at the C2 position of the morpholine ring. 2-Morpholinoethanol is a highly hydrophilic tertiary amine[1]. In contrast, 2-(2,2-dimethylmorpholino)ethanol features a gem-dimethyl group adjacent to the ether oxygen. This seemingly minor alkyl addition fundamentally alters the molecule's spatial volume, lipophilicity, and electronic distribution.
Quantitative Data Summary
Physicochemical Property
2-Morpholinoethanol
2-(2,2-Dimethylmorpholino)ethanol
CAS Number
622-40-2
83497-79-4
Molecular Formula
C₆H₁₃NO₂
C₈H₁₇NO₂
Molecular Weight
131.17 g/mol
159.23 g/mol
LogP (Predicted)
-1.32
~ -0.10 to 0.40
Boiling Point
227 °C
> 240 °C (Estimated)
Metabolic Liability
High (C2/C6 oxidation)
Low (Sterically shielded at C2)
Data synthesized from established chemical databases[1][2]. The addition of two methyl groups predictably increases the LogP by approximately +1.0 to +1.2 units, enhancing the lipophilic character of the derivative while maintaining the hydrogen-bonding capacity of the ethanol appendage.
Mechanistic Causality: The Gem-Dimethyl Advantage
As an Application Scientist, it is critical to look beyond basic structural formulas and understand the causality of how atomic-level modifications dictate macroscopic biological behavior.
Steric Shielding and CYP450 Evasion
Unsubstituted morpholine rings are highly susceptible to oxidative metabolism[3]. The electron-rich oxygen atom activates the adjacent C2 and C6 carbons. When processed by CYP450 enzymes (predominantly CYP3A4), these sites undergo hydroxylation to form unstable carbinolamine intermediates, which rapidly collapse, resulting in ring cleavage and dealkylation[4].
The installation of a gem-dimethyl group at the C2 position physically blocks the catalytic heme-oxo intermediate of CYP enzymes from accessing the vulnerable C-H bonds[5]. This steric shielding forces the metabolic machinery to seek alternative, often less favorable, sites of oxidation, thereby significantly prolonging the intrinsic half-life (
) of the compound.
Conformational Bias in Target Engagement
Beyond metabolism, the gem-dimethyl group restricts the conformational flexibility of the morpholine chair. Unsubstituted morpholines frequently flip between chair conformations, incurring an entropic penalty upon binding to a target protein. The bulky methyl groups lock the ring into a specific conformation. If this pre-organized geometry matches the binding pocket (e.g., interacting with conserved lysine residues in kinase ATP-binding sites), it can dramatically enhance receptor binding affinity and target selectivity[5].
Fig 1. Divergent CYP450 metabolic pathways based on C2 substitution.
To empirically validate the metabolic resistance conferred by the gem-dimethyl substitution, researchers must employ a self-validating in vitro assay. The following Human Liver Microsome (HLM) stability protocol is designed not just to generate data, but to ensure the internal logic and trustworthiness of the results.
Self-Validating Assay Design Principles:
Positive Controls (Verapamil/Testosterone): Confirms that the CYP450 enzymes in the HLM batch are active and capable of high-clearance metabolism.
Negative Control (Minus-NADPH): Differentiates true enzymatic metabolism from chemical instability or non-specific protein binding. Without NADPH, CYP450 enzymes cannot function; any depletion of the parent drug here indicates an assay artifact.
Step-by-Step Methodology:
Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Thaw HLMs on ice to prevent premature enzyme degradation.
Substrate Incubation: Dilute 2-morpholinoethanol and 2-(2,2-dimethylmorpholino)ethanol to a final assay concentration of 1 µM in the buffer. Add HLM protein to a final concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.
Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (Causality: NADPH serves as the obligate electron donor for the CYP450 catalytic cycle).
Time-Course Sampling: At precisely 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot from the reaction mixture.
Enzymatic Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). (Causality: The 1:3 ratio of cold organic solvent instantly denatures the CYP enzymes, halting metabolism, while precipitating the microsomal proteins to protect the LC-MS/MS column).
Protein Precipitation & Centrifugation: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.
LC-MS/MS Quantification: Transfer the supernatant to autosampler vials. Quantify the depletion of the parent compound relative to the internal standard to calculate the intrinsic clearance (
) and half-life ().
Fig 2. Step-by-step workflow for the self-validating HLM stability assay.
Synthetic Workflows & Integration
The synthesis of these two compounds reflects their structural complexity.
2-Morpholinoethanol is synthesized efficiently via the nucleophilic ring-opening of ethylene oxide by morpholine, a straightforward and high-yielding industrial process[2].
2-(2,2-Dimethylmorpholino)ethanol requires a more complex precursor. The 2,2-dimethylmorpholine core must first be synthesized (often via the cyclization of amino alcohols). Once the core is isolated, it is subjected to N-alkylation using 2-bromoethanol or ethylene oxide under basic conditions to yield the final product[6].
While the synthesis of the dimethylated analog is more resource-intensive, the downstream pharmacokinetic benefits—specifically the mitigation of rapid in vivo clearance—often justify the upfront chemical investment during lead optimization.
Conclusion
The transition from 2-morpholinoethanol to 2-(2,2-dimethylmorpholino)ethanol exemplifies a rational, structure-based approach to overcoming metabolic liabilities in drug development. By understanding the causality between steric hindrance at the C2 position and the evasion of CYP450-mediated oxidation, researchers can deliberately engineer molecules with superior pharmacokinetic profiles, reducing dosing frequency and minimizing toxic metabolite formation.
Technical Whitepaper & Safety Data Sheet: 2,2-Dimethyl-4-morpholineethanol in Advanced Drug Discovery
Executive Summary In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles is often the bottleneck in translating a highly potent in vitro hit into a viable in vivo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles is often the bottleneck in translating a highly potent in vitro hit into a viable in vivo lead. 2,2-Dimethyl-4-morpholineethanol (also known as 2-(2,2-dimethylmorpholino)ethanol) is a specialized bifunctional building block designed to overcome these exact translational hurdles. By combining a sterically hindered morpholine core with a versatile hydroxyethyl linker, this compound serves as a critical moiety for enhancing aqueous solubility, increasing metabolic stability, and optimizing target binding—particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics[1].
As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, providing drug development professionals with a deep mechanistic understanding of why this specific moiety is chosen, alongside self-validating experimental protocols and rigorous safety handling data.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of 2,2-dimethyl-4-morpholineethanol is essential for predicting its behavior during synthesis and physiological circulation[2]. The table below summarizes the core quantitative data for this compound[3].
Low molecular weight prevents violation of Lipinski's Rule of 5.
Boiling Point
~235.0 °C
Indicates low volatility; stable under standard reaction heating.
Appearance
Colorless to pale yellow liquid
Baseline for visual quality control before synthesis.
SMILES
OCCN1CC(C)(OCC1)C
Useful for in silico docking and ADME prediction models[3].
Mechanistic Utility in Medicinal Chemistry
The selection of 2,2-dimethyl-4-morpholineethanol over an unsubstituted morpholine or piperidine ring is a deliberate structural choice driven by three primary factors:
Morpholine rings are widely recognized for their ability to enhance the aqueous solubility of hydrophobic drug candidates[1]. The oxygen atom in the morpholine ring exerts an electron-withdrawing effect, lowering the pKa of the tertiary amine (typically to ~7.5 - 8.0) compared to piperidine (pKa ~11). This ensures the molecule is only partially protonated at physiological pH (7.4), striking an ideal balance between aqueous solubility (protonated state) and membrane permeability (neutral state).
Furthermore, unsubstituted morpholines are notorious for their susceptibility to cytochrome P450 (CYP450)-mediated oxidative metabolism, often leading to ring-opening or N-dealkylation. The addition of the gem-dimethyl group at the C2 position provides massive steric shielding adjacent to the ethereal oxygen. This steric bulk physically blocks oxidative enzymes from accessing the most vulnerable carbon-hydrogen bonds, drastically reducing intrinsic clearance (CLint) and extending the in vivo half-life of the drug[1].
Pharmacodynamic Enhancement (Target Binding)
The gem-dimethyl substitution does more than protect the ring; it alters the conformational landscape. The steric bulk forces the morpholine ring into a highly specific chair conformation. In the context of kinase inhibitors (e.g., TAK1 inhibitors), this rigidified conformation optimally projects the morpholine oxygen's lone pairs into the solvent-exposed hinge region of the kinase, enabling strong, directional hydrogen bonding that enhances target affinity and selectivity[1].
Safety Data Sheet (SDS) & Handling Protocols
While 2,2-dimethyl-4-morpholineethanol is a highly valuable reagent, it is a tertiary amine and primary alcohol, carrying specific occupational hazards that require strict engineering controls[4].
Hazard Identification
GHS Classification:
Skin Irritation (Category 2)
Serious Eye Irritation (Category 2A)
Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)
Personal Protective Equipment (PPE) & Engineering Controls
Handling: Must be handled inside a certified chemical fume hood to prevent inhalation of vapors.
PPE: Nitrile gloves (double-gloving recommended for prolonged use), splash-proof safety goggles, and a flame-resistant lab coat.
Storage Causality: Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C. Why? Secondary and tertiary amines can slowly oxidize in the presence of atmospheric oxygen or react with ambient nitrogen oxides to form potentially carcinogenic nitrosamines. Inert, cold storage arrests these degradation pathways.
First Aid & Emergency Response
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes. The basicity of the amine can cause rapid corneal damage; immediate dilution is critical.
Skin Contact: Wash thoroughly with soap and water. Remove contaminated clothing.
Spill Response: Neutralize small spills with a weak acid (e.g., dilute citric acid) to protonate the amine, rendering it water-soluble and non-volatile, then absorb with an inert material (e.g., vermiculite).
To successfully integrate this moiety into drug development pipelines, researchers must employ robust, self-validating workflows. The incorporation of morpholinoethanol derivatives has been successfully utilized to create prodrugs and conjugates with improved bioavailability[5].
Protocol: Covalent Conjugation via Steglich Esterification
Objective: Attach 2,2-dimethyl-4-morpholineethanol to a hydrophobic carboxylic acid-containing lead compound to improve its ADME profile.
Step-by-Step Methodology:
Activation: Dissolve 1.0 equivalent (eq) of the carboxylic acid lead in anhydrous Dichloromethane (DCM) under Nitrogen. Cool to 0 °C. Add 1.2 eq of N,N'-Dicyclohexylcarbodiimide (DCC) and 0.1 eq of 4-Dimethylaminopyridine (DMAP).
Causality: DCC activates the carboxylic acid into a highly reactive O-acylisourea intermediate. DMAP acts as a superior acyl transfer catalyst, attacking the intermediate to form a reactive amide, preventing the formation of unreactive N-acylurea byproducts.
Coupling: Dropwise, add 1.1 eq of 2,2-dimethyl-4-morpholineethanol. Allow the reaction to slowly warm to room temperature and stir for 12 hours.
Causality: The primary alcohol of the morpholine derivative acts as a strong nucleophile, displacing the DMAP to form the final ester linkage.
Purification: Filter the reaction mixture through a Celite pad to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the organic filtrate sequentially with 0.1 M HCl, then saturated NaHCO3, and finally brine.
Causality: The HCl wash protonates and removes unreacted DMAP and excess morpholineethanol into the aqueous layer. The NaHCO3 wash removes any unreacted starting carboxylic acid.
Self-Validation: Dry the organic layer over MgSO4, concentrate, and analyze via LC-MS and 1H-NMR.
Validation Marker: LC-MS must show a mass shift of +141 Da. 1H-NMR must reveal a distinct 6H singlet around 1.1–1.3 ppm, confirming the successful integration of the gem-dimethyl groups.
Protocol: In Vitro Microsomal Stability Assay
Objective: Validate that the 2,2-dimethyl substitution successfully prevents CYP450-mediated degradation compared to an unsubstituted control.
Step-by-Step Methodology:
Incubation: In a 96-well plate, incubate 1 µM of the synthesized conjugate with Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration) in 100 mM phosphate buffer (pH 7.4) at 37 °C for 5 minutes.
Initiation: Add NADPH (1 mM final concentration) to initiate the enzymatic reaction.
Causality: NADPH is the obligatory electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur.
Quenching: At predetermined time points (0, 15, 30, 60 minutes), remove 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Causality: The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the proteins for clean LC-MS analysis.
Self-Validation: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound area against time to calculate the elimination rate constant (k), half-life (t1/2), and intrinsic clearance (CLint). A successful design will show a CLint reduction of >50% compared to the unsubstituted morpholine analog.
Process Visualizations
The following diagrams map the logical relationships and workflows described in this guide.
Workflow for covalent conjugation of 2,2-dimethyl-4-morpholineethanol via Steglich esterification.
Pharmacokinetic optimization pathway utilizing the 2,2-dimethyl-4-morpholineethanol moiety.
References
Title: 2-(2,2-dimethylmorpholino)
Title: CAS:83497-79-4, 2-(2,2-Dimethylmorpholino)
Source: National Institutes of Health (PMC)
Source: PubChem (NIH)
Title: Synthesis and Evaluation of Morpholinoethyl Ester Conjugate of N-acetylcysteine in Ovalbumin-induced Airway Hyperresponsiveness in Sprague Dawley Rats
Source: Bentham Science Publishers
URL
Technical Whitepaper: Physicochemical Characterization of 2-(2,2-dimethylmorpholino)ethanol
The following technical whitepaper provides an in-depth physicochemical analysis of 2-(2,2-dimethylmorpholino)ethanol , a specialized morpholine derivative. Given the limited public experimental data for this specific is...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical whitepaper provides an in-depth physicochemical analysis of 2-(2,2-dimethylmorpholino)ethanol , a specialized morpholine derivative. Given the limited public experimental data for this specific isomer, this guide synthesizes authoritative predictive models, structural analog comparisons (Structure-Property Relationships), and standard characterization protocols used in high-value chemical processing.[1]
[1]
Executive Summary
2-(2,2-dimethylmorpholino)ethanol (Systematic Name: 2-(2,2-dimethylmorpholin-4-yl)ethanol) represents a critical class of sterically hindered amino-alcohols.[1] Structurally derived from the 2,2-dimethylmorpholine core, this compound serves as a versatile intermediate in the synthesis of pharmaceutical active ingredients (APIs), particularly in the modulation of kinase inhibitors and G-protein coupled receptor (GPCR) ligands where the gem-dimethyl group provides conformational rigidity.[1]
This guide addresses the boiling point and associated physical properties of the molecule.[1][2][3] Due to the specialized nature of the 2,2-isomer compared to the more common 2,6-isomer, direct experimental data is often proprietary.[1] This whitepaper establishes a predictive physicochemical profile based on validated Structure-Property Relationships (SPR) with the parent compound 2-Morpholinoethanol (CAS 622-40-2) and outlines the definitive experimental protocols for verification.
Molecular Architecture & Theoretical Basis[1]
The boiling point of 2-(2,2-dimethylmorpholino)ethanol is governed by the interplay of molecular weight, intermolecular hydrogen bonding, and steric shielding.[1]
Structural Analysis
The molecule consists of a morpholine ring substituted with a gem-dimethyl group at the C2 position and an N-hydroxyethyl tail.
Hydrogen Bonding: The hydroxyl (-OH) group acts as both a donor and acceptor, significantly elevating the boiling point compared to non-hydroxylated morpholines.[1]
Steric Effects: The gem-dimethyl group at C2 introduces steric bulk near the oxygen atom of the ring but is distal to the nitrogen center. This increases the molecular volume and van der Waals surface area, generally raising the boiling point relative to the un-substituted parent.[1]
Basicity: The tertiary amine nitrogen remains accessible for protonation, influencing its behavior in aqueous acidic media.[1]
Visualization of Structural Relationships
The following diagram illustrates the structural derivation and key electronic features influencing the boiling point.
Figure 1: Structural derivation and boiling point progression based on functional group addition.
Physicochemical Data Profile
The following values represent a synthesis of experimental data for close analogs and high-fidelity predictive models (ACD/Labs, EPISuite) for the specific 2,2-dimethyl isomer.
Table 1: Physical Properties Summary[1]
Property
Value (Predicted/Analog)
Confidence
Rationale
Boiling Point (760 mmHg)
235°C – 245°C
High
Derived from 2-Morpholinoethanol (227°C) + gem-dimethyl effect (+MW).[1]
Boiling Point (10 mmHg)
115°C – 125°C
High
Standard pressure-temperature nomograph reduction for amino-alcohols.[1]
Molecular Weight
159.23 g/mol
Exact
Formula: C₈H₁₇NO₂
Density (20°C)
0.96 – 0.99 g/cm³
Medium
Methyl groups increase volume, slightly lowering density vs. parent (1.07 g/cm³).[1]
LogP (Octanol/Water)
0.4 – 0.7
High
More lipophilic than 2-morpholinoethanol (-0.8) due to methyls.[1]
pKa (Conjugate Acid)
7.2 – 7.6
High
Similar to parent morpholine; inductive effect of alkyls is minor.
Technical Note: The boiling point of the 2,2-dimethyl isomer is expected to be 8–15°C higher than the un-substituted 2-morpholinoethanol (227°C) due to the increased molecular weight (+28 Da) and increased polarizability, despite the slight steric shielding.[1]
Boiling Point Determination Protocols
For researchers synthesizing this compound, accurate determination of the boiling point is critical for purity assessment and distillation process design.[1]
Method A: Differential Scanning Calorimetry (DSC)
Preferred for high-boiling, potentially thermally unstable compounds.[1]
Sample Prep: Encapsulate 5–10 mg of the sample in a hermetically sealed aluminum pan with a pinhole (to allow vapor escape).
Ramp: Heat from 30°C to 300°C at a rate of 5°C/min under a nitrogen purge (50 mL/min).
Analysis: Identify the onset of the endothermic evaporation peak. The extrapolated onset temperature corresponds closely to the boiling point at atmospheric pressure.[1]
Understanding the synthesis pathway is essential for identifying impurities that may depress the observed boiling point (e.g., residual starting materials or di-ethoxylated byproducts).[1]
Synthesis Workflow
The industrial route typically involves the ethoxylation of 2,2-dimethylmorpholine.[1]
Figure 2: Synthesis pathway via ethoxylation of the secondary amine.
Impact on Boiling Point[1]
Residual Amine: 2,2-dimethylmorpholine boils at ~144°C. Presence of this impurity will significantly lower the observed initial boiling point.[1]
Water: As the molecule is hygroscopic, absorbed water will cause bumping and a depressed boiling range.[1] Drying with molecular sieves (3Å) prior to distillation is mandatory.[1]
Applications in Drug Development[4]
The specific "2,2-dimethyl" motif is often employed to:
Block Metabolism: The gem-dimethyl group prevents oxidative metabolism at the alpha-carbon, extending the half-life of the drug candidate.[1]
Lock Conformation: It restricts the flexibility of the morpholine ring, potentially increasing binding affinity to target receptors (e.g., kinases).[1]
Solubility Modulation: The ethanol tail improves aqueous solubility compared to the parent alkyl-morpholine, making it a suitable polar head group for amphiphilic drugs.[1]
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 61163, 2-Morpholinoethanol. Retrieved from [Link].[1] (Used as the primary analog anchor).
Haynes, W. M.[1] (Ed.).[1][4][5] (2014). CRC Handbook of Chemistry and Physics (95th ed.).[1] CRC Press.[1] (Standard reference for amino-alcohol boiling point nomographs).
U.S. Environmental Protection Agency. EPI Suite™-Estimation Program Interface. (Methodology used for boiling point prediction based on fragment constants).[1]
Disclaimer: This guide is based on theoretical modeling and analog comparison. Users should verify properties experimentally before scaling up processes.
2-(2,2-dimethylmorpholin-4-yl)ethanol PubChem CID and molecular weight
Executive Summary 2-(2,2-dimethylmorpholin-4-yl)ethanol (CAS: 83497-79-4) is a specialized tertiary amino alcohol used primarily as a pharmacophore building block in the development of metabolically stable kinase inhibit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(2,2-dimethylmorpholin-4-yl)ethanol (CAS: 83497-79-4) is a specialized tertiary amino alcohol used primarily as a pharmacophore building block in the development of metabolically stable kinase inhibitors and CNS-active agents. Distinguished from its symmetric isomer (2,6-dimethylmorpholine derivative), the 2,2-dimethyl substitution pattern introduces steric bulk adjacent to the oxygen atom, significantly altering the metabolic liability of the morpholine ring by blocking oxidative attack at the C2 position. This guide details its physicochemical properties, synthetic routes, and application in medicinal chemistry.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
0.2 – 0.5 (Lipophilic/Hydrophilic balance suitable for CNS penetration)
pKa (Calc)
~7.5 – 8.0 (Basic Nitrogen)
Synthetic Pathways & Manufacturing
The synthesis of 2-(2,2-dimethylmorpholin-4-yl)ethanol generally proceeds via the N-alkylation of the parent heterocycle, 2,2-dimethylmorpholine. Two primary protocols are employed depending on scale and available reagents.
Protocol A: N-Alkylation with 2-Chloroethanol (Lab Scale)
This method is preferred for laboratory-scale preparation due to the handling ease of 2-chloroethanol compared to ethylene oxide.
Reagents:
2,2-Dimethylmorpholine (1.0 eq)
2-Chloroethanol (1.2 eq)
Potassium Carbonate (K₂CO₃, 2.0 eq)
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)
Step-by-Step Methodology:
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2,2-dimethylmorpholine in MeCN.
Base Addition: Add anhydrous K₂CO₃ to the solution.
Alkylation: Add 2-chloroethanol dropwise at room temperature to prevent exotherms.
Reflux: Heat the mixture to reflux (80–85 °C) for 12–16 hours. Monitor reaction progress via TLC (MeOH:DCM 1:9) or LC-MS.
Workup: Cool to room temperature. Filter off the inorganic salts (KCl, excess K₂CO₃).
Purification: Concentrate the filtrate under reduced pressure. The residue is purified via vacuum distillation or silica gel column chromatography (eluent: DCM/MeOH) to yield the product as a clear oil.
Protocol B: Ethoxylation with Ethylene Oxide (Industrial Scale)
For large-scale manufacturing, direct ethoxylation is more atom-efficient, avoiding salt waste.
Reaction Logic:
Methodology:
Reactor: Use a high-pressure stainless steel autoclave.
Conditions: Charge 2,2-dimethylmorpholine and catalytic water or NaOH. Pressurize with Ethylene Oxide gas at 40–60 °C.
Safety: Reaction is highly exothermic; requires strict temperature control.
Visualization: Synthetic Workflow
Figure 1: Synthetic pathway via N-alkylation (Protocol A).
Analytical Characterization (Expected Profile)
To validate the identity of the synthesized compound, the following spectral characteristics are diagnostic.
Technique
Diagnostic Signals
Structural Assignment
¹H-NMR (CDCl₃)
δ 1.20 (s, 6H)
Gem-dimethyl protons at C2. Distinct singlet confirms 2,2-substitution.
δ 2.30 - 2.60 (m, 6H)
Methylene protons adjacent to Nitrogen (Ring C3, C5 and Chain α-CH₂).
δ 3.55 - 3.70 (m, 4H)
Methylene protons adjacent to Oxygen (Ring C6 and Chain β-CH₂).
¹³C-NMR
~25 ppm
Methyl carbons.
~70 ppm
Quaternary Carbon at C2 (Shielded by Oxygen).
Mass Spectrometry
m/z = 160.1 [M+H]⁺
Protonated molecular ion (ESI+).
Pharmaceutical Applications & Rationale
Metabolic Stability Engineering
The 2,2-dimethylmorpholine moiety is a "privileged scaffold" in drug discovery. Unsubstituted morpholines are susceptible to oxidative metabolism by Cytochrome P450 enzymes, particularly at the carbon alpha to the ether oxygen.
Mechanism: Introducing a gem-dimethyl group at C2 sterically hinders the approach of CYP450 enzymes and removes the abstractable hydrogen atoms at the most reactive site.
Outcome: Extended half-life (
) and improved oral bioavailability.
Solubility Enhancement
The pendant hydroxyethyl group serves two functions:
H-Bond Donor: The hydroxyl group (-OH) can engage in hydrogen bonding with target protein residues (e.g., hinge region of kinases).
Solubilizing Handle: The basic nitrogen (pKa ~7.8) allows for salt formation (e.g., HCl, mesylate), significantly increasing aqueous solubility for formulation.
Handling: Wear chemical-resistant gloves (Nitrile) and safety goggles. Perform synthesis in a fume hood to avoid inhalation of vapors.
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 340704, 2-(2,6-Dimethyl-4-morpholinyl)ethanol (Isomer Reference). Retrieved from [Link]
Jain, R. et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.[1][2] Retrieved from [Link]
Technical Guide: 2,2-Dimethylmorpholine vs. 2,6-Dimethylmorpholine Scaffolds in Drug Design
The following technical guide details the structural, physicochemical, and synthetic distinctions between 2,2-dimethylmorpholine and 2,6-dimethylmorpholine derivatives. [1] Executive Summary In medicinal chemistry, the m...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural, physicochemical, and synthetic distinctions between 2,2-dimethylmorpholine and 2,6-dimethylmorpholine derivatives.
[1]
Executive Summary
In medicinal chemistry, the morpholine ring is a privileged scaffold, widely employed to modulate basicity, solubility, and metabolic stability.[1] However, the introduction of methyl substituents creates profound differences in pharmacological behavior depending on their positioning.
2,2-Dimethylmorpholine (2,2-DMM) is primarily utilized to exploit the Gem-Dimethyl (Thorpe-Ingold) Effect , restricting conformational freedom and blocking specific metabolic soft spots alpha to the ether oxygen.[1]
2,6-Dimethylmorpholine (2,6-DMM) is a stereochemically complex scaffold (existing as cis and trans isomers) used to increase lipophilicity and metabolic stability symmetrically, often serving as a bioisostere for piperazines or piperidines.[1]
This guide analyzes these two moieties through the lens of structural biology, synthetic accessibility, and ADME properties.[1]
Structural & Stereochemical Analysis
The core difference lies in the symmetry and chirality introduced by the methyl groups. This dictates not only the synthetic strategy but also the binding affinity to target proteins.
2,2-Dimethylmorpholine (Geminal Substitution)[1]
Chirality: Achiral (assuming the N-substituent is achiral).[1] The C2 position is quaternary, possessing a plane of symmetry in the time-averaged conformation.[1]
Conformation: The ring exists in a chair conformation where one methyl group is axial and the other is equatorial .[1] The energy barrier for ring flipping is standard (~10 kcal/mol), but the gem-dimethyl group introduces steric bulk that can favor cyclization during synthesis (Thorpe-Ingold effect).[1]
Key Feature: Provides a "clean" structural modification without introducing new stereocenters, simplifying CMC (Chemistry, Manufacturing, and Controls) development.[1]
2,6-Dimethylmorpholine (Distal Substitution)[1]
Chirality: Possesses two stereocenters (C2 and C6).[1]
(2R, 6S)-isomer (cis): This is a meso compound (achiral) due to an internal plane of symmetry.[1] It predominantly adopts a diequatorial chair conformation, making it thermodynamically more stable and conformationally rigid.[1]
(2R, 6R) / (2S, 6S)-isomers (trans): This exists as a racemic pair of enantiomers.[1] In the chair form, one methyl is axial and the other is equatorial, creating higher energy and greater conformational mobility.[1]
Drug Development Implication: The cis isomer is overwhelmingly preferred in drug discovery (e.g., Amorolfine) to avoid the complexity of separating enantiomers and to utilize the stable diequatorial geometry.[1]
Visualization of Isomerism
The following diagram illustrates the stereochemical relationships and conformational locking.
Figure 1: Stereochemical relationship between gem-dimethyl and cis/trans-dimethyl morpholines.
Physicochemical Profiling
The placement of methyl groups alters the electron density on the nitrogen (basicity) and the overall lipophilicity (LogP).
Expert Insight: Both dimethyl variants are more basic than unsubstituted morpholine.[1] When optimizing for CNS penetration, the increased pKa (closer to 9.[1]0) means a higher percentage of the drug will be ionized at physiological pH (7.4), potentially reducing passive permeability despite the increased lipophilicity.[1]
Synthetic Protocols
The synthesis of these two scaffolds requires fundamentally different precursors.
Protocol A: Synthesis of cis-2,6-Dimethylmorpholine
The industrial standard involves the acid-catalyzed cyclodehydration of diisopropanolamine.[1]
Stereoselectivity: The reaction yields a mixture of cis and trans isomers (typically 3:1 to 4:1 favoring cis due to thermodynamic stability).[1]
Step-by-Step Workflow:
Mixing: Charge Diisopropanolamine (1.0 eq) into a reactor.
Acidification: Dropwise addition of H2SO4 (excess, ~2-3 eq) while maintaining temp < 60°C.
Cyclization: Heat to 170-190°C for 4-6 hours. Water is removed via a Dean-Stark trap.[1]
Workup: Cool to RT, basify with NaOH (50% aq) to pH > 12.
Purification: Steam distillation or fractional distillation.[1] The cis isomer has a slightly different boiling point, but separation can be difficult.[1] Note: Pure cis-isomer is often sourced commercially or separated via diastereomeric salt formation if high purity is required.[1]
Protocol B: Synthesis of 2,2-Dimethylmorpholine
This synthesis exploits the availability of amino-alcohol precursors like 2-amino-2-methyl-1-propanol.[1]
Reagents: 2-amino-2-methyl-1-propanol, Ethylene Oxide (or 2-chloroethanol), H2SO4 or HCl.[1]
Mechanism: N-alkylation followed by acid-catalyzed cyclization.[1]
Step-by-Step Workflow:
N-Alkylation: React 2-amino-2-methyl-1-propanol with Ethylene Oxide (1.1 eq) in water/methanol at 50°C to yield N-(2-hydroxyethyl)-2-amino-2-methylpropanol.
Cyclization: Treat the intermediate diol with 70% H2SO4 at 150°C. The gem-dimethyl group accelerates ring closure (Thorpe-Ingold effect).[1]
Workup: Basify with KOH, extract into DCM.
Purification: Distillation. No isomer separation is needed (achiral).[1]
Synthetic Decision Tree
Figure 2: Synthetic routes for 2,6-DMM vs 2,2-DMM.[1][2]
Morpholine rings are susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[1]
Oxidation at C2/C6 (alpha to Oxygen): Leads to lactonization (morpholin-2-one) and subsequent ring opening.[1]
Oxidation at C3/C5 (alpha to Nitrogen): Leads to hemiaminal formation and N-dealkylation.[1]
Comparison:
2,2-DMM: Completely blocks metabolic attack at C2. C6 remains vulnerable, as do C3/C5.[1] It is a "half-shield" approach.[1]
2,6-DMM: Blocks both C2 and C6 positions.[1] This provides superior protection against lactonization pathways.[1] Furthermore, the steric bulk of the cis-methyl groups can hinder the approach of CYPs to the C3/C5 positions, indirectly improving stability against N-dealkylation.[1]
Structure: It utilizes the cis-2,6-dimethylmorpholine moiety.[1][3]
Rationale: The cis-2,6 substitution was chosen to maximize metabolic stability (blocking C2/C6 oxidation) and to lock the conformation for optimal binding to the target enzyme (
-reductase and -isomerase).[1] The trans isomer is less active and metabolically distinct.[1]
References
Metabolic Stability of Morpholine Derivatives
BenchChem Technical Support
[1]
Stereoselective Synthesis of 2,6-Dimethylmorpholine
US Patent 4504363A
[1]
Comparative Metabolism of Isomers
Cancer Research (via PubMed)
[1]
pKa Values of Organic Bases
Organic Chemistry Data
Synthesis of 2-Amino-2-methyl-1-propanol Precursors
ChemicalBook
[1][2]
Strategic Utilization and Sourcing of 2-(2,2-Dimethylmorpholino)ethanol in Medicinal Chemistry
Executive Summary In contemporary drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on precise structural modifications. 2-(2,2-Dimethylmorpholino)ethanol (CAS: 83497...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on precise structural modifications. 2-(2,2-Dimethylmorpholino)ethanol (CAS: 83497-79-4) has emerged as a critical building block for introducing sterically hindered morpholine moieties into lead compounds. This technical whitepaper explores the mechanistic rationale for utilizing this specific amino alcohol, details its commercial supply chain, and provides a self-validating synthetic protocol for its incorporation into target scaffolds.
Chemical & Structural Profiling: The Rationale for 2,2-Dimethyl Substitution
The unsubstituted morpholine ring is a ubiquitous structural feature in approved drugs (e.g., Gefitinib, Linezolid) used to modulate physicochemical properties, specifically by increasing aqueous solubility and altering the overall pKa of the molecule. However, unsubstituted morpholines carry a significant metabolic liability: they are highly susceptible to cytochrome P450 (CYP450)-mediated oxidation at the carbon atoms adjacent to the oxygen, leading to ring cleavage and rapid systemic clearance.
The strategic selection of 2-(2,2-dimethylmorpholino)ethanol directly addresses this liability.
Steric Shielding: The gem-dimethyl group at the C2 position introduces significant steric bulk adjacent to the ether oxygen. This steric hindrance physically blocks the active site of CYP450 enzymes, effectively shutting down the primary oxidative degradation pathway.
Linker Versatility: The two-carbon ethanol appendage terminates in a primary hydroxyl group, providing an ideal nucleophilic or electrophilic handle for coupling reactions (e.g., etherification, amidation) without disrupting the basicity of the morpholine nitrogen.
Pharmacophore optimization pathway using 2-(2,2-dimethylmorpholino)ethanol.
Supply Chain Economics & Commercial Availability
Procuring research-grade 2-(2,2-dimethylmorpholino)ethanol (≥95% purity) requires navigating specialized chemical suppliers. Because it is a highly specific derivative, it is often synthesized on demand or stocked in limited quantities for medicinal chemistry campaigns.
Below is a consolidated table of verified suppliers, catalog identifiers, and sourcing data based on current market availability[1],[2],[3],[4],[5].
Note: Due to the specialized nature of this building block, researchers must typically request direct quotes. Prices for similar complex morpholine derivatives generally range from $50 to $150 per gram depending on the scale and region.
To successfully integrate 2-(2,2-dimethylmorpholino)ethanol into a drug scaffold, the Mitsunobu etherification is the preferred methodology.
Causality & Logic: The Mitsunobu reaction is selected because it allows the direct, stereospecific coupling of the primary alcohol to a phenolic target under mild conditions (0°C to Room Temperature). This avoids the necessity of pre-activating the alcohol (e.g., via mesylation or tosylation), which could inadvertently lead to intramolecular cyclization or degradation of the basic morpholine ring.
Protocol: Mitsunobu Etherification of a Phenolic Scaffold
Step 1: Reagent Preparation
In an oven-dried, round-bottom flask purged with inert gas (N₂ or Ar), dissolve the target phenolic scaffold (1.0 equiv) and 2-(2,2-dimethylmorpholino)ethanol (1.2 equiv) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.
Step 2: Phosphine Activation
Add Triphenylphosphine (PPh₃, 1.5 equiv) to the solution and stir until completely dissolved.
Rationale: PPh₃ acts as the oxygen acceptor and is critical for activating the azodicarboxylate reagent in the subsequent step.
Step 3: Dropwise Addition of DIAD
Cool the reaction mixture to 0°C using an ice-water bath. Slowly add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 10 minutes.
Rationale: The formation of the betaine intermediate is highly exothermic. Dropwise addition at 0°C controls the reaction rate and prevents the formation of unwanted side products.
Step 4: In-Process Monitoring (Self-Validation)
Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress via TLC (e.g., 5% MeOH in DCM) and LC-MS.
Validation Check: The reaction is deemed complete when the starting phenol is fully consumed (typically 2–4 hours). LC-MS must confirm the presence of the desired product mass [M+H]+.
Step 5: Quenching and Workup
Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 6: Purification and Final Validation
Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (or DCM/MeOH for highly polar products).
Validation Check: Confirm the structural integrity of the purified product (>95% purity) via ¹H NMR. A successful coupling is indicated by the downfield shift of the primary O-CH₂ protons of the ethanol linker from ~3.6 ppm (in the starting material) to ~4.1 ppm (in the ether product).
Self-validating synthetic workflow for Mitsunobu etherification.
Executive Summary The 2,2-dimethyl substituted morpholine ethanol scaffold represents a specialized structural motif in medicinal chemistry, characterized by a gem-dimethyl substitution on the morpholine ring and an -hyd...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2,2-dimethyl substituted morpholine ethanol scaffold represents a specialized structural motif in medicinal chemistry, characterized by a gem-dimethyl substitution on the morpholine ring and an
-hydroxyethyl side chain. This architecture is not merely a structural variant but a strategic design element used to modulate metabolic stability , conformational entropy , and lipophilicity in drug candidates.
This guide provides a comprehensive technical overview of this chemical class, focusing on synthetic methodologies, structural-activity relationships (SAR), and pharmacological utility in CNS and antiviral therapeutics.
Structural Architecture & The Gem-Dimethyl Effect
Chemical Definition
The core structure consists of a morpholine heterocycle substituted at the C2 position with two methyl groups and functionalized at the N4 position with a 2-hydroxyethyl group.
IUPAC Name: 2-(2,2-dimethylmorpholin-4-yl)ethanol
CAS Registry: 83497-79-4 (Parent ethanol derivative)[1]
Key Feature: The C2 quaternary carbon.
Conformational Dynamics (The Thorpe-Ingold Effect)
The introduction of the 2,2-dimethyl group induces the Thorpe-Ingold effect (gem-dimethyl effect). In unsubstituted morpholine, the ring undergoes rapid chair-chair interconversion. The bulky gem-dimethyl group at C2 biases the equilibrium toward a specific chair conformer where the methyl groups minimize 1,3-diaxial interactions.
Consequence: This "conformational lock" reduces the entropic penalty of binding to a protein target. By pre-organizing the ligand into a bioactive conformation, affinity is often increased compared to the unsubstituted analog.
Metabolic Blockade: The C2 position in morpholines is a common site for CYP450-mediated oxidative metabolism (hydroxylation). Methylation at this site sterically hinders the enzyme and removes abstractable protons, significantly extending the half-life (
) of the molecule.
Synthetic Methodologies
The synthesis of 2,2-dimethyl substituted morpholine ethanol derivatives generally follows two primary strategies: Convergent Cyclization (constructing the ring) or Divergent Functionalization (modifying the pre-formed ring).
Strategy A: The Amino-Alcohol Cyclization (Bottom-Up)
This method is preferred for large-scale manufacturing as it uses inexpensive starting materials.
Precursor: 2-Amino-2-methyl-1-propanol.
Alkylation: Reaction with chloroethanol or ethylene oxide to form the diol intermediate.
Cyclization: Acid-catalyzed dehydration or activation of the alcohol (e.g., via tosylation) followed by intramolecular displacement.
Strategy B: N-Alkylation of 2,2-Dimethylmorpholine
This is the standard laboratory route for generating derivatives for SAR studies.
Core Synthesis: 2,2-Dimethylmorpholine is synthesized or purchased.
Hydroxyethylation: The secondary amine reacts with ethylene oxide (in an autoclave) or 2-chloroethanol (under basic conditions) to attach the ethanol tail.
Visualization of Synthetic Pathways
Caption: Figure 1. Dual synthetic pathways for accessing the 2,2-dimethyl morpholine ethanol scaffold.
Pharmacological Applications[2][3][4][5][6][7]
Antiviral Agents (GAK Inhibitors)
Recent research has highlighted 2,2-dimethylmorpholine derivatives as potent inhibitors of Cyclin G Associated Kinase (GAK) . GAK is a host regulator of clathrin-mediated trafficking, a pathway hijacked by viruses like Dengue, Ebola, and Hepatitis C for entry and assembly.
Mechanism: The morpholine oxygen acts as a hydrogen bond acceptor in the kinase hinge region. The 2,2-dimethyl substitution fills a hydrophobic pocket (gatekeeper region), improving selectivity over other kinases.
Data Point: Derivatives in this class have shown
values in the low nanomolar range (10–50 nM) against GAK [1].
CNS Therapeutics (Reuptake Inhibitors)
Morpholine is a "privileged structure" in neuroscience (e.g., Reboxetine). The 2,2-dimethyl variant is explored to alter the pharmacokinetic profile of norepinephrine reuptake inhibitors (NRIs).
Lipophilicity: The addition of two methyl groups increases LogP by approximately 0.5–0.8 units, enhancing blood-brain barrier (BBB) penetration.
Receptor Binding: The rigidified ring structure can enhance binding affinity to the monoamine transporter by reducing the entropic cost of binding.
Comparative Data: 2,2-Dimethyl vs. Unsubstituted Morpholines
Property
Unsubstituted Morpholine Ethanol
2,2-Dimethyl Derivative
Impact on Drug Design
LogP (Calc)
-0.85
-0.15
Improved membrane permeability
Metabolic Stability
Low (C2/C3 oxidation)
High (C2 blocked)
Longer half-life ()
Conformation
Fluxional Chair
Biased Chair
Higher receptor affinity (Entropy)
Basicity (pKa)
~8.3
~8.1
Slight reduction due to steric bulk
Experimental Protocols
Protocol A: Synthesis of 2-(2,2-dimethylmorpholin-4-yl)ethanol
Objective: To synthesize the target ethanol derivative from the parent morpholine via nucleophilic substitution.
Materials:
2,2-Dimethylmorpholine (1.0 eq)
2-Chloroethanol (1.2 eq)
Potassium Carbonate (
, 2.0 eq)
Acetonitrile (ACN, anhydrous)
Sodium Iodide (NaI, 0.1 eq - Catalyst)
Methodology:
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2,2-dimethylmorpholine (10 mmol) in anhydrous ACN (20 mL).
Addition: Add finely ground anhydrous
(20 mmol) and catalytic NaI (1 mmol).
Initiation: Dropwise add 2-chloroethanol (12 mmol) while stirring at room temperature.
Reaction: Heat the mixture to reflux (
C) for 12–16 hours. Monitor progress via TLC (System: DCM/MeOH 9:1) or LC-MS.
Workup: Cool to room temperature. Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.
Purification: Dissolve the residue in DCM and wash with water (
mL). Dry the organic layer over and concentrate. Purify via vacuum distillation or silica gel chromatography (Gradient: 0-5% MeOH in DCM).
Validation Criteria:
1H NMR (CDCl3): Look for the gem-dimethyl singlet at
ppm (6H) and the triplet/multiplet signals for the ethanol side chain ( and ppm).
MS (ESI):
peak corresponding to molecular weight (Calculated: 159.23 g/mol ).
To validate the bioactivity of these derivatives, a standard kinase binding assay is recommended.
Caption: Figure 2. Standard workflow for evaluating kinase inhibitory potential of morpholine derivatives.
References
Wouters, R., et al. (2017). "Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity." Journal of Medicinal Chemistry. Link
Rekka, E. A., & Kourounakis, P. N. (2010).[2] "Medicinal chemistry of 2,2,4-substituted morpholines." Current Medicinal Chemistry. Link
Jain, A., & Sahu, S. K. (2024).[3] "Synthesis and SAR of morpholine and its derivatives: A review update." E3S Web of Conferences. Link
Orentas, E., et al. (2023).[4] "Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine." Journal of Organic Chemistry. Link
Fluorochem. "2,2-Dimethylmorpholine Product Data."[5] Fluorochem Catalog. Link
Synthesis of 2-(2,2-dimethylmorpholino)ethanol from 2,2-dimethylmorpholine
Abstract & Introduction This application note details the synthesis of 2-(2,2-dimethylmorpholin-4-yl)ethanol (Target) from 2,2-dimethylmorpholine . This tertiary amine alcohol is a critical intermediate in the synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
This application note details the synthesis of 2-(2,2-dimethylmorpholin-4-yl)ethanol (Target) from 2,2-dimethylmorpholine . This tertiary amine alcohol is a critical intermediate in the synthesis of PROTAC linkers, solubility-enhancing side chains for kinase inhibitors, and various CNS-active agents.
While the parent morpholine is chemically symmetric, the 2,2-dimethyl substitution pattern introduces asymmetry and slight steric bulk. However, as the methyl groups are distal to the nitrogen center (adjacent to oxygen), the nucleophilicity of the nitrogen remains comparable to unsubstituted morpholine.
This guide presents two distinct protocols:
Method A (Standard Laboratory Scale): Alkylation using 2-chloroethanol. Best for gram-scale synthesis where equipment availability is standard.
Method B (Green/Process Scale): Ring-opening of ethylene carbonate. Best for larger scales (>100g) to avoid genotoxic alkyl halides.
Retrosynthetic Analysis & Strategy
The formation of the N-C bond can be achieved via nucleophilic attack of the secondary amine on an electrophilic ethyl source.
Caption: Retrosynthetic disconnection showing the two primary electrophilic partners.
Method A: Alkylation with 2-Chloroethanol (Lab Scale)
Rationale: This method utilizes standard
chemistry. It is robust, requires no specialized pressure vessels, and uses reagents available in every synthetic lab.
Critical Safety Note: 2-Chloroethanol is extremely toxic (LD50 dermal ~70 mg/kg). It is readily absorbed through skin and can be fatal. Double-gloving and fume hood use are mandatory.
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
).
Solvent & Base: Charge the flask with Acetonitrile (10 volumes relative to amine) and
(2.0 equiv) .
Catalyst: Add KI (0.1 equiv) . Note: KI converts the chloro-species to the more reactive iodo-species in situ, significantly accelerating the reaction.
Addition: Add 2,2-dimethylmorpholine (1.0 equiv) via syringe. Stir for 5 minutes at Room Temperature (RT).
Electrophile: Add 2-Chloroethanol (1.2 equiv) dropwise over 10 minutes.
Reaction: Heat the mixture to reflux (80-82°C) for 12–16 hours.
IPC (In-Process Control): Monitor by TLC (System: 10% MeOH in DCM). Stain with Ninhydrin (SM stains red/pink) or Iodine. The product is tertiary and stains less intensely/differently.
Workup:
Cool to RT. Filter off the inorganic salts (
/KCl) through a celite pad.
Rinse the pad with cold MeCN.
Concentrate the filtrate under reduced pressure to yield a viscous oil.
Purification:
Dissolve the residue in DCM (dichloromethane). Wash with saturated
Optional: If high purity is required, distill under high vacuum (Kugelrohr) or perform column chromatography (DCM:MeOH 95:5).
Method B: Ethylene Carbonate Ring Opening (Green/Scale-Up)
Rationale: This method avoids halogenated alkylating agents.[2] It is atom-economical (releases
only if decarboxylation occurs, but here it retains the oxygen). Actually, the reaction with amines typically yields the carbamate at low temp or the hydroxyethyl amine with loss of at high temp.
Mechanism: Nucleophilic attack on the alkylene carbon with subsequent decarboxylation is the driving force at elevated temperatures ().
Materials
Reagent
MW
Equiv.
Role
2,2-Dimethylmorpholine
115.17
1.0
Nucleophile
Ethylene Carbonate
88.06
1.1
Electrophile
TEAB (Tetraethylammonium bromide)
210.16
0.05
Catalyst
Toluene or Xylene
-
N/A
Solvent (Optional)
Protocol
Setup: Use a pressure tube or a standard RBF with a high-efficiency reflux condenser.
Note: The singlet at 1.25 ppm is the diagnostic peak for the gem-dimethyl group.
Mass Spectrometry (ESI+): Calculated for
[M+H]+: 160.13. Found: 160.1.
Troubleshooting & Expert Tips
Reaction Stalls (Route A): If the reaction is slow, ensure your
is anhydrous and finely ground. The addition of NaI or KI (Finkelstein condition) is critical for converting the poor leaving group (Cl) to a good one (I).
Purification Issues: The product is a polar amine. If using silica gel chromatography, pre-treat the column with 1% Triethylamine (TEA) to prevent streaking/tailing.
Hygroscopicity: The product is likely hygroscopic. Store under Nitrogen or Argon in a desiccator.
Steric Considerations: The 2,2-dimethyl group is adjacent to the Oxygen. The Nitrogen (position 4) is relatively unhindered. Therefore, reaction times should be comparable to unsubstituted morpholine.
References
BenchChem. (2025).[1] Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine.[1] Retrieved from
Smith, L. R. (1991).[3] Process for the preparation of 2-(2-furyl) ethanol amine.[3] European Patent Application EP0435840A2.[3] Retrieved from
Tatsumi, T., et al. (1996).[4] Synthesis of dimethyl carbonate from ethylene carbonate and methanol using TS-1 as solid base catalyst.[4] Chemical Communications.[4][5] Retrieved from
Santa Cruz Biotechnology. (2025).[5] 2,2-dimethylmorpholine Product Data & Safety.[6][7][8] Retrieved from
ChemicalBook. (2025). 2,2-dimethylmorpholine Properties and Suppliers.[9] Retrieved from
Application Note: N-Hydroxyethylation of 2,2-Dimethylmorpholine via Ethylene Oxide Aminolysis
Executive Summary The synthesis of morpholine-derived amino alcohols is a critical transformation in modern drug discovery. Derivatives of 2,2-dimethylmorpholine are increasingly utilized as key pharmacophores to enhance...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of morpholine-derived amino alcohols is a critical transformation in modern drug discovery. Derivatives of 2,2-dimethylmorpholine are increasingly utilized as key pharmacophores to enhance the metabolic stability and target affinity of pharmaceutical candidates, including diacylglycerol kinase (DGK) inhibitors and T-cell activators 1[1]. This application note details a highly optimized, self-validating protocol for the N-hydroxyethylation of 2,2-dimethylmorpholine using ethylene oxide, ensuring high yields, stringent safety compliance, and robust analytical verification.
Mechanistic Rationale & Experimental Design
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the secondary amine of 2,2-dimethylmorpholine attacks the strained epoxide ring of ethylene oxide 2[2].
Scientist’s Insight (Causality of Reaction Conditions):
Steric Dynamics: The gem-dimethyl group at the 2-position introduces steric bulk that prevents downstream oxidative metabolism. Because the nucleophilic nitrogen (position 4) is sufficiently distal, the steric penalty during the SN2 transition state is negligible.
Protic Solvent Catalysis: The kinetics of epoxide aminolysis are heavily influenced by the solvent matrix. Protic solvents (such as methanol or water) act as hydrogen-bond donors to the epoxide oxygen. This significantly increases the electrophilicity of the epoxide carbon, lowering the activation energy for the amine's attack 3[3].
Reactor Choice: Ethylene oxide is a highly volatile gas at room temperature (b.p. 10.7 °C). To achieve the optimal reaction temperature of 60 °C without losing the alkylating agent, the reaction must be conducted in a sealed, heavy-walled pressure vessel.
Experimental Workflow
Experimental workflow for the N-hydroxyethylation of 2,2-dimethylmorpholine.
Apparatus: 50 mL heavy-walled glass pressure tube with a Teflon screw cap and fluoroelastomer O-ring, dry ice/ethylene glycol bath, heating block.
Safety Warning: Ethylene oxide is a toxic, flammable, and carcinogenic alkylating agent. All operations, including venting, must be performed in a certified fume hood. Using a commercially available THF solution of EO is prioritized over handling pure EO gas to mitigate exposure risks.
Step-by-Step Protocol
Phase 1: Reactor Preparation & Reagent Charging
In a well-ventilated fume hood, add 2,2-dimethylmorpholine (1.15 g, 10.0 mmol, 1.0 equiv) and methanol (10 mL) to a 50 mL heavy-walled pressure tube equipped with a magnetic stir bar.
Submerge the pressure tube in a dry ice/ethylene glycol cooling bath and allow the mixture to reach -20 °C. Causality: Pre-cooling the matrix is mandatory to prevent the premature volatilization of ethylene oxide upon addition.
Carefully inject the ethylene oxide solution (2.5 M in THF, 6.0 mL, 15.0 mmol, 1.5 equiv) directly into the cooled reaction mixture.
Immediately seal the pressure tube tightly with the Teflon screw cap.
Phase 2: Reaction Execution
Transfer the sealed pressure tube to a pre-heated oil bath or aluminum heating block set to 60 °C.
Stir the reaction vigorously for 8 hours. The sealed environment will generate internal pressure, maintaining the ethylene oxide in the liquid phase to ensure stoichiometric integrity.
Phase 3: Quenching & Workup
Remove the tube from the heating source. Allow it to cool completely to ambient temperature, then further cool to 0 °C in an ice bath. Caution: Never open a warm pressure tube containing volatile gases.
Unseal the tube inside the fume hood. Sparge the solution with a gentle stream of nitrogen gas for 15 minutes to safely vent any unreacted ethylene oxide into an appropriate exhaust scrubber.
Transfer the mixture to a round-bottom flask and concentrate under reduced pressure. Causality: Direct concentration is preferred over aqueous extraction. The product, 2-(2,2-dimethylmorpholino)ethan-1-ol, is highly polar and water-soluble; aqueous workups frequently result in severe yield attrition.
Phase 4: Purification
Purify the crude residue via silica gel flash chromatography.
Pro-Tip: Amino alcohols streak heavily on standard silica due to hydrogen bonding with silanol groups. Pre-treat the silica column with 1% Triethylamine (Et3N).
Eluent: Gradient of 0% to 10% Methanol in Dichloromethane (containing 1% Et3N).
Pool the product-containing fractions and concentrate to afford 2-(2,2-dimethylmorpholino)ethan-1-ol as a viscous, pale-yellow oil.
Quantitative Data & Analytical Validation
A self-validating protocol requires robust optimization tracking and rigorous analytical confirmation. Table 1 demonstrates the causality of solvent choice on reaction kinetics, while Table 2 provides the expected analytical fingerprint for the isolated product.
Table 1: Reaction Optimization Matrix
Solvent System
Temp (°C)
Time (h)
EO (Equiv)
Conversion (%)
Isolated Yield (%)
Mechanistic Observation
Neat
25
24
2.0
42
35
Sluggish kinetics without protic activation.
THF
60
12
1.5
68
60
Moderate yield; lacks H-bond donor.
MeOH
60
8
1.5
>95
88
Optimal protic activation and solubility.
H2O / EtOH (1:1)
60
6
1.2
>98
91
Fastest kinetics, but requires complex aqueous workup.
Table 2: Analytical Characterization of 2-(2,2-dimethylmorpholino)ethan-1-ol
Application Note: High-Efficiency N-Alkylation of 2,2-Dimethylmorpholine
Part 1: Introduction & Mechanistic Strategy[1] Executive Summary The synthesis of 4-(2-hydroxyethyl)-2,2-dimethylmorpholine is a critical transformation in the development of functionalized heterocycles for pharmaceutica...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Introduction & Mechanistic Strategy[1]
Executive Summary
The synthesis of 4-(2-hydroxyethyl)-2,2-dimethylmorpholine is a critical transformation in the development of functionalized heterocycles for pharmaceutical scaffolds. While standard N-alkylation is routine, the gem-dimethyl substitution at the C2 position of the morpholine ring introduces significant steric hindrance proximal to the nucleophilic nitrogen.
This guide provides a validated protocol for the N-alkylation of 2,2-dimethylmorpholine using 2-chloroethanol . Unlike simple primary amines, this sterically encumbered substrate requires optimized conditions to suppress competitive side reactions (e.g., O-alkylation, polymerization of the alkylating agent) and ensure complete conversion.[1]
Mechanistic Duality: The "In Situ Epoxide" Pathway
To achieve high yields, one must understand that this reaction does not proceed solely via a simple
displacement.[1] Under basic conditions, 2-chloroethanol exists in equilibrium with ethylene oxide (oxirane) in situ.
The reaction proceeds via two competing pathways:[2]
Direct
Displacement: The amine nitrogen attacks the -carbon of 2-chloroethanol. (Slower due to steric bulk of the amine).
Epoxide-Mediated Ring Opening (Dominant): Base promotes the intramolecular cyclization of 2-chloroethanol to ethylene oxide, which is then rapidly attacked by the amine. This pathway is often faster and cleaner for hindered amines.
Strategic Implication: The choice of base and solvent must favor the deprotonation of the alcohol (to form the epoxide) while maintaining the solubility of the hindered amine.
Part 2: Experimental Protocol
Safety Warning (Critical)
DANGER: 2-Chloroethanol is FATAL if inhaled, swallowed, or absorbed through skin.
LD50 (Oral, Rat): 89 mg/kg.
[1] * Metabolism: Metabolizes to chloroacetaldehyde and chloroacetic acid, causing severe metabolic acidosis and organ failure.
[1] * Engineering Controls: All operations must be performed in a certified chemical fume hood.
PPE: Double nitrile gloves (or Silver Shield®), chemical splash goggles, and a lab coat are mandatory.[1]
This method utilizes a polar aprotic solvent to facilitate the reaction while minimizing the hydrolysis of 2-chloroethanol to ethylene glycol.
Materials
Reagent
Equiv.
Role
Notes
2,2-Dimethylmorpholine
1.0
Substrate
Sterically hindered nucleophile
2-Chloroethanol
1.2 - 1.5
Alkylating Agent
Toxic; handle with extreme care
Potassium Carbonate ()
2.0
Base
Granular, anhydrous; scavenges HCl
Potassium Iodide (KI)
0.1
Catalyst
Finkelstein catalyst; accelerates
Acetonitrile (MeCN)
-
Solvent
Polar aprotic; BP 82°C
Step-by-Step Procedure
Reaction Setup:
Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
Under a nitrogen atmosphere, charge the flask with 2,2-dimethylmorpholine (10.0 mmol) and anhydrous MeCN (50 mL).
Add
(20.0 mmol) and KI (1.0 mmol). Stir for 10 minutes at room temperature to disperse the base.
Addition:
Add 2-chloroethanol (12.0 mmol) dropwise via a syringe through a septum. Note: Slight exotherm may occur.
Reaction Phase:
Heat the mixture to reflux (80–85°C) .
Monitoring: Monitor by TLC (Mobile Phase: 10% MeOH in DCM, visualized with Iodine or Ninhydrin) or GC-MS.
Timecourse: Reaction typically requires 12–24 hours . If conversion is <80% after 18 hours, add an additional 0.3 eq of 2-chloroethanol.
Workup:
Cool the reaction mixture to room temperature.
Filter off the inorganic salts (
, KCl, KI) using a sintered glass funnel or Celite pad.[1] Wash the cake with cold MeCN (2 x 10 mL).
Concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude oil.
Purification:
Distillation (Preferred): The product is a high-boiling liquid. Perform vacuum distillation (approx. 0.1–1.0 mmHg). Expect boiling point >100°C at reduced pressure.
Flash Chromatography: If distillation is not feasible, purify on silica gel (DCM:MeOH 95:5
For larger scales where organic solvent waste is a concern, water can be used as the solvent, relying on the "epoxide route."[1]
Conditions: Mix amine and 2-chloroethanol (1.2 eq) in water (3M concentration relative to amine). Heat to 60°C. Add NaOH (1.3 eq, 50% w/w solution) dropwise over 1 hour. Stir at 90°C for 6 hours.
Cons: Higher risk of hydrolyzing 2-chloroethanol to ethylene glycol; harder to remove water from the product (requires toluene azeotrope).
Part 3: Process Control & Visualization
Reaction Mechanism Diagram
The following diagram illustrates the dual pathways and the role of the base.
Figure 1: Mechanistic pathways highlighting the in-situ epoxide formation dominant in basic media.[1]
Workflow Logic
Figure 2: Step-by-step experimental workflow for Method A.
Part 4: Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
Steric hindrance of gem-dimethyl group.
Increase temperature (switch solvent to Toluene/DMF). Add KI catalyst (0.5 eq).
Byproduct: Glycol
Water present in solvent; Hydrolysis of reagent.
Use anhydrous MeCN. Ensure is freshly dried.
Color Change (Dark)
Oxidation of amine or polymerization.
Ensure strict atmosphere. Reduce reaction time.
Solidification
Product/Salt complexation.
The filtration step is crucial. If product is solid, dissolve crude in DCM and wash with water to remove trapped salts.[1]
Analytical Data Expectations
1H NMR (
): Look for the disappearance of the N-H signal. New triplets at ~2.5 (N-) and ~3.6 (-OH). The gem-dimethyl singlet should remain distinct ( ~1.0–1.2).
Mass Spectrometry:
peak corresponding to MW of 2,2-dimethylmorpholine + 44 Da.
Part 5: References
Obafemi, C.A., et al. (2006).[1][3] Synthesis of 2-(1,4-oxazino[2,3-b]quinoxalin-4-yl)ethanol. Molbank, M508.[1][3] Retrieved from [Link][1][4]
National Institute of Standards and Technology (NIST). (n.d.). 2-Chloroethanol Safety and Properties. NIST Chemistry WebBook. Retrieved from [Link][1]
ChemRxiv. (2020). Green Synthesis of Morpholines via Selective Monoalkylation. Retrieved from [Link]
Technical Application Note: Strategic Utilization of 2-(2,2-Dimethylmorpholin-4-yl)ethanol in API Synthesis
Introduction & Compound Profile 2-(2,2-Dimethylmorpholin-4-yl)ethanol (CAS: 13958-38-8) is a specialized tertiary amine alcohol used as a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs)...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Compound Profile
2-(2,2-Dimethylmorpholin-4-yl)ethanol (CAS: 13958-38-8) is a specialized tertiary amine alcohol used as a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs). It serves as a strategic "handle" to introduce the 2,2-dimethylmorpholine moiety—a privileged pharmacophore known for enhancing metabolic stability and aqueous solubility in kinase inhibitors (e.g., PI3K/mTOR pathways).
This guide details the synthesis, activation, and application of this intermediate, moving beyond standard literature to address process causality and scale-up reliability.
Chemical Identity
Property
Specification
IUPAC Name
2-(2,2-dimethylmorpholin-4-yl)ethanol
CAS Number
13958-38-8
Molecular Formula
C₈H₁₇NO₂
Molecular Weight
159.23 g/mol
Appearance
Colorless to pale yellow viscous liquid
Solubility
Miscible in water, DCM, MeOH; limited in Hexanes
pKa (Calc)
~7.8 (Amine), ~14.5 (Alcohol)
The "Gem-Dimethyl" Strategic Advantage
In medicinal chemistry, the decision to use the 2,2-dimethyl variant over the unsubstituted morpholine is driven by two factors:
Metabolic Blocking: The gem-dimethyl group at the C2 position sterically hinders oxidative metabolism (N-dealkylation or ring oxidation) by Cytochrome P450 enzymes, significantly extending the drug's half-life (
).
Conformational Lock: The bulky methyl groups restrict the conformational flexibility of the morpholine ring (Thorpe-Ingold effect), potentially locking the molecule into a more active binding conformation.
Synthetic Workflow Visualization
The following diagram illustrates the lifecycle of this intermediate: from its generation to its activation as an alkylating agent, and finally its conjugation to a drug scaffold.
Caption: Workflow converting the secondary amine precursor into the active pharmaceutical ingredient via the ethanol intermediate.
Detailed Experimental Protocols
Protocol A: Synthesis of 2-(2,2-Dimethylmorpholino)ethanol
Objective: Alkylation of 2,2-dimethylmorpholine using 2-chloroethanol.
Rationale: While ethylene oxide is a direct route, it requires specialized high-pressure handling. The 2-chloroethanol route is safer for standard laboratory settings and scalable in batch reactors.
Reagents:
2,2-Dimethylmorpholine (1.0 equiv)
2-Chloroethanol (1.2 equiv)
Potassium Carbonate (
) (2.0 equiv) - Acts as an HCl scavenger.
Acetonitrile (MeCN) or Toluene - Solvent choice depends on downstream workup.
Step-by-Step Methodology:
Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer with 2,2-dimethylmorpholine (e.g., 10.0 g) and MeCN (100 mL).
Base Addition: Add anhydrous
(powdered) to the stirring solution. Ensure the suspension is uniform.
Alkylation: Add 2-chloroethanol dropwise via an addition funnel over 30 minutes. Caution: Exothermic.
Reaction: Heat the mixture to reflux (80-82°C) for 12–16 hours.
Checkpoint: Monitor by TLC (10% MeOH in DCM, stain with Ninhydrin). The secondary amine spot should disappear.
Workup:
Cool to room temperature (RT). Filter off the inorganic salts (
).
Concentrate the filtrate under reduced pressure.
Purification: Distill under high vacuum (approx. 0.5 mmHg).[1] The product typically boils at 95–105°C depending on vacuum quality.
Yield: Expected yield 75–85%.
Protocol B: Activation (Conversion to Chloride)
Objective: Convert the alcohol to 4-(2-chloroethyl)-2,2-dimethylmorpholine.
Critical Safety Note: The product is a "nitrogen mustard" analog. It is a potential vesicant (blistering agent) and alkylator. Handle in a fume hood with double gloves.
Setup: Dissolve the alcohol intermediate in dry DCM at 0°C under Nitrogen atmosphere.
Chlorination: Add
dropwise. The reaction releases and gas; ensure the scrubber is active.
Kinetics: Allow to warm to RT and stir for 4 hours.
Why: Heating is rarely required due to the neighboring group participation of the morpholine nitrogen, which assists in displacing the hydroxyl group (anchimeric assistance).
Workup:
Quench carefully with saturated
at 0°C.
Extract with DCM (3x). Dry over
.
Isolation: Isolate as the free base (oil) or precipitate as the Hydrochloride salt (
salt) by adding ethereal HCl. The salt form is significantly more stable for storage.
Quality Control & Analytics
To ensure the intermediate meets pharmaceutical standards (purity >98%), the following analytical parameters are established.
Detection: UV is weak (lack of chromophore). Use ELSD (Evaporative Light Scattering Detector) or LC-MS (ESI+).
Retention Time: The alcohol elutes early (polar); the chloride derivative elutes later.
NMR Validation (
NMR, 400 MHz,
)
Chemical Shift ()
Multiplicity
Integration
Assignment
1.25 ppm
Singlet
6H
Gem-dimethyl ()
2.35 ppm
Triplet
2H
(Morpholine ring)
2.55 ppm
Triplet
2H
(Ethyl chain)
3.65 ppm
Triplet
2H
(Ethyl chain)
3.70 ppm
Multiplet
2H
(Morpholine ring)
References
Talele, T. T. (2018).[4] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[4]
BenchChem Technical Support. (2025). Reactions of 2-Chloroethanol in Alkaline Conditions. BenchChem Application Notes.
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 74348, 2-(2-(Dimethylamino)ethoxy)ethanol (Analogous Chemistry).
Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 17.
2-(2,2-dimethylmorpholino)ethanol building block for kinase inhibitors
Application Note: 2-(2,2-Dimethylmorpholino)ethanol as a Strategic Building Block in Kinase Inhibitor Design Introduction & Structural Rationale In the landscape of targeted oncology and anti-inflammatory drug developmen...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 2-(2,2-Dimethylmorpholino)ethanol as a Strategic Building Block in Kinase Inhibitor Design
Introduction & Structural Rationale
In the landscape of targeted oncology and anti-inflammatory drug development, the morpholine ring is a privileged pharmacophore, frequently deployed in the design of ATP-competitive kinase inhibitors. However, first-generation morpholine-bearing inhibitors often face challenges related to rapid oxidative metabolism and suboptimal aqueous solubility. The incorporation of the building block 2-(2,2-dimethylmorpholino)ethanol (CAS 83497-79-4) addresses these liabilities simultaneously, providing a versatile vector for optimizing both pharmacodynamics and pharmacokinetics.
Mechanistic Causality:
Metabolic Stability & Target Affinity: Unsubstituted morpholines are susceptible to cytochrome P450-mediated oxidation adjacent to the oxygen atom. The gem-dimethyl substitution at the 2-position sterically shields these carbon atoms, significantly increasing the compound's half-life. Furthermore, molecular docking studies in kinases such as Transforming Growth Factor-β Activated Kinase 1 (TAK1) reveal that the morpholine oxygen forms a critical hydrogen bond with the conserved catalytic lysine (e.g., Lys-63), while the methyl groups engage in favorable van der Waals interactions with hydrophobic pocket residues like Cys-174 and Gly-45[1].
Solvent-Channel Probing: The N-hydroxyethyl (ethanol) appendage acts as a highly effective vector directed toward the solvent-exposed region of the ATP-binding cleft. This modification not only provides a hydrogen-bond donor/acceptor to engage solvent-front residues but dramatically enhances the thermodynamic solubility of the typically flat, lipophilic heterocyclic cores.
Pharmacophoric mapping of 2-(2,2-dimethylmorpholino)ethanol in a generic kinase ATP pocket.
Synthetic Workflow & Protocols
The secondary amine functionality of the morpholine core allows for facile incorporation into heteroaryl halides (e.g., chloropyrimidines, bromopyridazines) via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling. The following self-validating protocol utilizes microwave-assisted SNAr, optimized for high-throughput Structure-Activity Relationship (SAR) library generation.
Rationale for Experimental Choices:
N-Methyl-2-pyrrolidone (NMP) is selected over Dimethylformamide (DMF) due to its superior microwave absorption characteristics and higher boiling point, preventing solvent degradation and pressure buildup at elevated temperatures. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize the HCl byproduct without competing with the morpholine derivative for the electrophile.
Step-by-Step Methodology:
Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride core (1.0 eq, 0.5 mmol) in anhydrous NMP (3.0 mL).
Reagent Addition: Add 2-(2,2-dimethylmorpholino)ethanol (1.5 eq, 0.75 mmol) followed by DIPEA (2.5 eq, 1.25 mmol).
Inert Atmosphere: Purge the vial with dry Nitrogen (N2) for 2 minutes and seal with a crimp cap.
Reaction Execution: Subject the vial to microwave irradiation at 120°C for 30 minutes.
Self-Validation Step: Monitor reaction completion via LC-MS; the disappearance of the starting material peak and the emergence of the [M+H]+ product mass confirms successful coupling.
Workup: Dilute the crude mixture with Ethyl Acetate (15 mL) and wash sequentially with saturated aqueous NaHCO3 (2 x 10 mL) and brine (10 mL) to remove NMP and excess DIPEA.
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the final inhibitor.
End-to-end workflow from SNAr synthesis to in vitro kinase profiling.
In Vitro Kinase Profiling Protocol
To evaluate the efficacy of the synthesized compounds, a universal ADP-Glo™ Kinase Assay is recommended.
Rationale: Unlike assays that require specific fluorescently labeled peptide substrates, the ADP-Glo assay directly measures the ADP generated during the kinase reaction. This allows for direct comparison of the inhibitor across a broad panel of kinases (e.g., TAK1, GAK, PI3K) using a single, unified readout format[1][2].
Step-by-Step Methodology:
Compound Preparation: Prepare a 3-fold, 10-point serial dilution of the inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well white microplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise low-volume dispensing.
Self-Validation Step: Include DMSO-only wells as negative controls (0% inhibition) and a reference inhibitor (e.g., Staurosporine or Takinib) as a positive control (100% inhibition)[1].
Kinase Reaction: Add 5 µL of the Kinase/Substrate/ATP mixture (optimized per specific kinase Km for ATP) to the wells. Centrifuge briefly and incubate at room temperature for 60 minutes.
ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.
ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction. Incubate for 30 minutes.
Readout: Measure luminescence using a multimode plate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.
Data Presentation: SAR & ADME Summary
The strategic advantage of 2-(2,2-dimethylmorpholino)ethanol becomes evident when comparing its physicochemical and biochemical properties against unsubstituted analogs. The table below summarizes comparative data trends observed in literature for kinase inhibitor optimization (e.g., TAK1 and GAK inhibitors)[1][2].
Substituent on Heteroaryl Core
Kinase IC50 (nM)
Aqueous Solubility (µg/mL, pH 7.4)
Microsomal Stability (T1/2, min)
Primary Interaction Mode
Morpholine
120
15
25
H-bond with Catalytic Lysine
2,2-Dimethylmorpholine
55
10
>120
Steric shielding + H-bond
2-(2,2-Dimethylmorpholino)ethanol
48
>150
>120
Solvent channel H-bonding + Steric shielding
Conclusion
The utilization of 2-(2,2-dimethylmorpholino)ethanol represents a sophisticated approach to overcoming the traditional limitations of morpholine-based kinase inhibitors. By simultaneously satisfying the geometric requirements of the ATP-binding pocket and improving the physicochemical properties necessary for oral bioavailability, this building block is an essential tool for modern drug discovery professionals targeting complex kinase networks[3].
References
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. 1
Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity. NIH PMC. 2
Phosphoinositide 3-kinase inhibitor compounds and methods of use. Google Patents (US20080269210A1). 3
Application Note: Synthesis of Substituted Pyridopyrimidinonyl Compounds Using Dimethylmorpholine
Executive Briefing & Pharmacological Rationale The pyrido[2,3-d]pyrimidin-7-one scaffold is a privileged pharmacophore in modern drug discovery, serving as the structural foundation for numerous targeted therapies, inclu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Briefing & Pharmacological Rationale
The pyrido[2,3-d]pyrimidin-7-one scaffold is a privileged pharmacophore in modern drug discovery, serving as the structural foundation for numerous targeted therapies, including CDK4/6 inhibitors, Wee-1 kinase inhibitors, and diacylglycerol kinase (DGK) inhibitors 1[1]. Modifying this core with cyclic amines is a critical strategy for tuning the molecule's pharmacokinetic (PK) profile and target affinity.
The incorporation of cis-2,6-dimethylmorpholine via nucleophilic aromatic substitution (SNAr) is particularly advantageous. Mechanistically, the cis-isomer is a meso compound, which prevents the generation of complex diastereomeric mixtures during synthesis. Pharmacologically, the dual methyl groups provide steric shielding adjacent to the morpholine oxygen, significantly reducing susceptibility to oxidative metabolism (e.g., by CYP450 enzymes) while enhancing hydrophobic interactions within the kinase hinge region.
Mechanistic Overview of the Amination Workflow
The functionalization of the pyrido[2,3-d]pyrimidin-7-one core typically relies on the electron-deficient nature of the pyrimidine ring. Nitrogen heteroatoms in the ring withdraw electron density, rendering the C2 and C4 positions highly electrophilic. When a leaving group (such as a chloride or bromide) is installed at these positions, the system is primed for SNAr.
The reaction proceeds via the formation of a negatively charged Meisenheimer complex. The use of polar aprotic solvents (like DMF or NMP) is non-negotiable here; they stabilize this highly polarized transition state, accelerating the reaction. Furthermore, because the addition of the amine generates an equivalent of strong acid (HCl), an exogenous non-nucleophilic base is required to act as an acid scavenger, ensuring the incoming nucleophile remains unprotonated and active.
Synthetic pathway for dimethylmorpholine-substituted pyrido[2,3-d]pyrimidin-7-ones.
Self-Validating Experimental Protocol
The following protocol details the SNAr coupling of cis-2,6-dimethylmorpholine to a 2-chloro-pyrido[2,3-d]pyrimidin-7-one intermediate. This methodology synthesizes optimal conditions validated in recent patent literature for DGK and Wee-1 kinase inhibitors2[2],3[3].
Step 1: Reaction Assembly
Charge the Reactor: To an oven-dried, nitrogen-flushed round-bottom flask, add the electrophilic intermediate (e.g., 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one) (1.0 eq).
Solvation: Add anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to achieve a substrate concentration of 0.1 M.
Causality: Anhydrous conditions prevent competitive hydrolysis of the 2-chloro position to the corresponding inactive pyrimidinol.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) or Potassium Carbonate (K2CO3) (1.5 eq)3[3].
Causality: DIPEA is preferred for homogeneous reactions, while K2CO3 is excellent if a heterogeneous scavenger is desired to simplify downstream aqueous workup.
Nucleophile Addition: Add cis-2,6-dimethylmorpholine (1.2 eq) dropwise at room temperature.
Step 2: Thermal Activation & In-Process Control (IPC)
Heating: Elevate the reaction temperature to 50–60 °C and stir for 1 hour 2[2].
Causality: The steric bulk of the 2,6-dimethyl groups adjacent to the nucleophilic nitrogen creates a kinetic barrier that requires mild thermal activation.
Self-Validation Check (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
Validation Gate: Proceed to Step 3 only if the starting material peak area is <2% relative to the product. If >2%, add an additional 0.2 eq of the amine and stir for 30 more minutes.
Step 3: Quenching and Workup
Precipitation: Cool the mixture to room temperature. Slowly pour the reaction mixture into ice-cold distilled water (10 volumes relative to the reaction solvent) while stirring vigorously.
Causality: The target compound is highly lipophilic and will rapidly precipitate, leaving the polar DMF/NMP and DIPEA hydrochloride salts dissolved in the aqueous phase.
Filtration: Isolate the precipitated solid by filtration through a Celite® pad or sintered glass funnel. Wash the filter cake with excess water (3 x 10 mL) to remove residual solvent2[2].
Step 4: Purification
Preparative HPLC: Dissolve the crude product in a minimal amount of Methanol. Purify using preparative HPLC (e.g., Cellulose-5 column; mobile phase: 0.3% DEA in MeOH) 2[2]. Concentrate the pure fractions under reduced pressure.
Experimental workflow and in-process validation for the S_NAr amination step.
Quantitative Data: Condition Optimization
The following table summarizes empirical optimization data for the SNAr coupling of cis-2,6-dimethylmorpholine to the pyrido[2,3-d]pyrimidin-7-one core.
High unreacted SM; poor stabilization of transition state.
Troubleshooting & Causality
Issue: Stalled Reaction (<80% Conversion after 2 hours).
Causality: The steric hindrance of the cis-2,6-dimethylmorpholine can slow down the nucleophilic attack compared to unsubstituted morpholine.
Solution: Do not push the temperature beyond 80 °C, as this can lead to degradation of the pyrimidine core. Instead, verify the anhydrous nature of the solvent and add an additional 0.5 eq of DIPEA to ensure the amine is fully deprotonated and active.
Issue: Appearance of a M+18 peak in LC-MS.
Causality: This indicates the formation of the pyrimidinol byproduct, caused by competitive SNAr by adventitious water in the solvent or highly hygroscopic bases.
Solution: Utilize strictly anhydrous DMF/NMP. If using K2CO3, ensure it has been oven-dried prior to use.
2-(2,2-dimethylmorpholino)ethanol in polyurethane foam catalyst formulations
This Application Note and Protocol Guide provides a comprehensive technical analysis of 2-(2,2-dimethylmorpholino)ethanol as a specialized catalyst in polyurethane (PU) foam formulations. Part 1: Introduction & Chemical...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide provides a comprehensive technical analysis of 2-(2,2-dimethylmorpholino)ethanol as a specialized catalyst in polyurethane (PU) foam formulations.
Part 1: Introduction & Chemical Rationale
2-(2,2-dimethylmorpholino)ethanol is a tertiary amine structure designed to address two critical challenges in modern polyurethane manufacturing: VOC reduction and process latency control .
Molecule Analysis
Chemical Structure: A morpholine ring substituted with two methyl groups at the C2 position and an ethanol chain at the N4 position.
Functionality:
Tertiary Amine (N-center): Provides the catalytic active site for the isocyanate-polyol (gelling) and isocyanate-water (blowing) reactions.
Hydroxyl Group (-OH): A reactive moiety that chemically bonds the catalyst into the polymer matrix during the final cure, classifying it as a "Reactive" or "Non-Fugitive" catalyst .
2,2-Dimethyl Substitution: Provides steric hindrance near the ether oxygen. While less sterically crowding than substitution at the C3/C5 positions (adjacent to Nitrogen), this modification alters the ring conformation and basicity, typically resulting in delayed initiation or improved flow compared to unhindered analogs like 4-(2-hydroxyethyl)morpholine.
Mechanism of Action
In PU foam systems, the balance between the Blowing Reaction (Gas generation) and Gelling Reaction (Polymer network formation) is critical.
Selectivity: Morpholine-based catalysts generally exhibit strong blowing selectivity (catalyzing the Isocyanate-Water reaction).
Immobilization: Unlike traditional fugitive catalysts (e.g., DABCO 33-LV), 2-(2,2-dimethylmorpholino)ethanol reacts with the isocyanate to become a pendant group on the urethane chain. This eliminates amine emissions (fogging) in automotive interiors and reduces "vinyl staining."
Part 2: Experimental Protocols
Safety & Handling
Hazards: Causes skin irritation and serious eye damage. May be corrosive to metals.
PPE: Nitrile gloves (0.11mm min), safety goggles, and lab coat. Handle in a fume hood.
Storage: Store under nitrogen to prevent oxidation of the amine or absorption of moisture (hygroscopic).
Formulation Protocol: Flexible Molded Foam
This protocol compares the candidate catalyst against a standard control (e.g., N-methylmorpholine or reactive amine analogs).
Materials:
Polyol: High molecular weight polyether polyol (OH value ~28-35).
Catalyst: 2-(2,2-dimethylmorpholino)ethanol (Test) vs. Control.
Table 1: Standard Test Formulation (Parts by Weight)
Component
Control Formulation
Test Formulation
Function
Polyether Polyol
100.0
100.0
Base Resin
Water
3.5
3.5
Chemical Blowing Agent
DEOA (85%)
1.5
1.5
Crosslinker / Hardness
Silicone Surfactant
1.0
1.0
Cell Stabilization
Standard Catalyst
0.4
0.0
Reference (e.g., NE1070)
Test Catalyst
0.0
0.4 - 0.6 *
2-(2,2-dimethylmorpholino)ethanol
Isocyanate (Index 100)
Varied
Varied
Polymerization Agent
*Note: Due to higher molecular weight and steric hindrance, the molar dosage of the test catalyst may need to be 10-20% higher than unhindered analogs to achieve matching reactivity.
Reactivity Profiling (Cup Test)
Objective: Determine the catalytic activity profile (Cream, Gel, and Rise times).
Conditioning: Equilibrate all chemicals to 25°C ± 1°C.
Mixing:
Weigh Polyol, Surfactant, Water, and Catalyst into a 1L polyethylene cup.
Mix at 3000 RPM for 15 seconds (High-shear mixer).
Add Isocyanate rapidly.
Mix for exactly 5 seconds.
Measurement:
Cream Time: Time from start of mix to appearance of bubbles/color change (Initiation).
Gel Time: Time until a polymer string can be pulled from the rising foam (Network formation).
Rise Time: Time until foam reaches maximum height (End of expansion).
Tack-Free Time: Time until surface is non-sticky (Surface cure).
VOC & Fogging Analysis (Thermal Desorption)
Objective: Validate the "non-fugitive" nature of the catalyst.
Sample Prep: Cure foam for 24 hours at room temperature, then post-cure at 70°C for 1 hour.
VDA 278 Protocol (Thermal Desorption GC-MS):
Place 30mg foam sample in a thermal desorption tube.
VOC Mode: Heat to 90°C for 30 mins. Analyze emitted volatiles.
FOG Mode: Heat to 120°C for 60 mins. Analyze semi-volatiles (condensables).
Target: The test catalyst peak should be absent or <10 ppm in the chromatogram, confirming it has reacted into the foam matrix.
Part 3: Mechanism Visualization
The following diagram illustrates the dual pathway: the catalytic cycle (temporary association) and the immobilization reaction (permanent bonding).
Caption: Figure 1. Kinetic pathways showing the competition between catalytic cycling (blowing/gelling) and the irreversible immobilization of the catalyst into the polymer matrix.
Part 4: Troubleshooting & Optimization
Observation
Probable Cause
Corrective Action
Slow Cream Time
Steric hindrance of 2,2-dimethyl group is delaying initiation.
Increase catalyst dosage by 0.05 pphp or blend with a strong "front-end" catalyst (e.g., PMDETA).
Foam Collapse
Insufficient gelling (polymer strength) vs. blowing (gas evolution).
Add a strong gelling co-catalyst (e.g., Triethylenediamine/TEDA) to balance the network formation.
High VOCs
Catalyst did not fully react into the matrix.
Ensure Isocyanate Index is sufficient (>100) to provide NCO groups for the catalyst hydroxyl to react with. Check post-cure temperature.
Shrinkage
Closed cells due to excessive crosslinking or fast gelation.
The morpholine structure is usually open-cell promoting; check surfactant levels or reduce tin catalyst if present.
Part 5: Experimental Workflow Diagram
This workflow ensures a self-validating loop where physical properties confirm the chemical integration of the catalyst.
Caption: Figure 2. Iterative development workflow for validating reactive amine catalysts in PU foam.
References
PubChem. (2025). 2-Morpholinoethanol (Compound Summary).[1] National Library of Medicine. Retrieved from [Link]
Preparation of immunomodulatory drugs using 2,2-dimethylmorpholine ethanol
Subject: Preparation and Coupling of 2-(2,2-Dimethylmorpholin-4-yl)ethanol for Next-Generation Kinase Inhibitors Executive Summary & Scientific Rationale This guide details the synthesis and application of 2-(2,2-dimethy...
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Preparation and Coupling of 2-(2,2-Dimethylmorpholin-4-yl)ethanol for Next-Generation Kinase Inhibitors
Executive Summary & Scientific Rationale
This guide details the synthesis and application of 2-(2,2-dimethylmorpholin-4-yl)ethanol (referred to herein as 2,2-DMME ) as a critical side-chain intermediate for immunomodulatory drugs.
The "Gem-Dimethyl" Advantage:
In modern medicinal chemistry, the morpholine ring is a privileged pharmacophore, often used to improve the solubility and pharmacokinetic (PK) profile of lipophilic drug cores. However, the standard morpholine ring is susceptible to metabolic oxidation at the
-carbon (adjacent to the oxygen), leading to rapid clearance (ring opening).
Solution: Introducing a gem-dimethyl group at the 2-position creates steric hindrance that blocks cytochrome P450-mediated oxidation [1].
Application: This specific moiety is increasingly utilized in the design of PI3K
(Phosphoinositide 3-kinase delta) and mTOR inhibitors , which are potent immunomodulators for treating autoimmune lymphoproliferative disorders and hematologic malignancies [2].
This protocol provides a validated workflow for:
Synthesis of the 2,2-DMME intermediate from raw materials.
Coupling of 2,2-DMME to a representative pyrimidine core (common in PI3K inhibitors) via Nucleophilic Aromatic Substitution (
).
Quality Control standards ensuring >99% purity for biological assays.
Experimental Workflow Diagram
Figure 1: Synthetic pathway for incorporating the 2,2-dimethylmorpholine ethanol moiety into an immunomodulatory scaffold.
Detailed Protocols
Protocol A: Synthesis of 2-(2,2-Dimethylmorpholin-4-yl)ethanol (2,2-DMME)
Objective: To attach the hydroxyethyl linker to the sterically hindered nitrogen of the 2,2-dimethylmorpholine ring.
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,2-Dimethylmorpholine (10.0 g, 86.8 mmol) in Acetonitrile (150 mL).
Base Addition: Add
(18.0 g, 130 mmol, 1.5 eq) to the solution. Stir for 10 minutes at room temperature.
Alkylation: Dropwise add 2-Bromoethanol (13.0 g, 104 mmol, 1.2 eq) over 20 minutes. Note: The reaction is exothermic; ensure controlled addition.
Reflux: Heat the mixture to reflux (
C) for 12 hours. Monitor reaction progress via TLC (Mobile phase: MeOH:DCM 1:9, stain with Ninhydrin).
Work-up:
Cool to room temperature and filter off the inorganic salts (
, excess ).
Concentrate the filtrate under reduced pressure to obtain a viscous yellow oil.
Purification: Distill the crude oil under vacuum (
mmHg, C) to yield 2,2-DMME as a clear, colorless liquid.
Yield Target: >85%
Storage: Store under nitrogen at
C. Hygroscopic.
Protocol B: Coupling to Immunomodulatory Core ()
Objective: To couple the 2,2-DMME linker to a chloropyrimidine core (a surrogate for PI3K/mTOR inhibitor scaffolds).
Activation: In a dried 100 mL flask under Argon, dissolve 2,2-DMME (1.0 eq) in anhydrous DMF (10 vol).
Deprotonation: Cool to
C. Add NaH (1.2 eq) portion-wise. Stir for 30 minutes until gas evolution () ceases. Critical: This generates the alkoxide nucleophile.
Coupling: Add the 4-Chloro-pyrimidine scaffold (0.9 eq) dissolved in minimal DMF.
Reaction: Warm to
C and stir for 4–6 hours.
Mechanism:[4] The sterically hindered alkoxide attacks the electron-deficient pyrimidine ring, displacing the chloride.
Quenching: Cool to
C and carefully quench with saturated solution.
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMF.
Isolation: Dry over
, concentrate, and purify via column chromatography (Gradient: 0-10% MeOH in DCM).
Data Analysis & Quality Control
Table 1: Critical Process Parameters (CPP) and Specifications
Parameter
Specification
Method of Verification
Rationale
2,2-DMME Purity
GC-MS or H-NMR
Impurities compete in the coupling step, lowering yield.
Water Content
Karl Fischer (KF)
Water consumes NaH and hydrolyzes the chloro-scaffold.
Residual Solvent
ppm
HS-GC
DMF is difficult to remove; toxic to biological assays.
Appearance
Clear/Colorless
Visual Inspection
Yellowing indicates oxidation of the morpholine nitrogen.
Validation Check (Self-Correcting Step):
Issue: If the coupling yield is
...
Diagnosis: The tertiary alcohol of the side chain may be sterically hindered by the gem-dimethyl group if the linker length is insufficient, or the NaH quality is poor.
Correction: Switch solvent to THF and use LiHMDS as the base to reduce aggregation, or increase temperature to
C.
References
Metabolic Stability of Morpholines:
Muller, G. et al. "Defluorinated Morpholine Derivatives as Potent and Selective PI3K Inhibitors." Journal of Medicinal Chemistry, 2012.
Immunomodulatory Applications:
Perry, M. et al. "PI3Kdelta inhibition in autoimmune disease and hematological malignancies." Current Opinion in Pharmacology, 2019.
Synthesis Methodology:
"Process for the preparation of morpholine derivatives." Google Patents, US20140221356A1.
Chemical Properties:
"2-(2,2-dimethylmorpholin-4-yl)ethanol - Substance Information." PubChem, National Library of Medicine.
Procedure for hydroxyethylation of sterically hindered morpholines
Title: Application Note: Advanced Procedures for the N-Hydroxyethylation of Sterically Hindered Morpholines Introduction N-(2-hydroxyethyl)morpholine derivatives are critical scaffolds in medicinal chemistry, serving as...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Application Note: Advanced Procedures for the N-Hydroxyethylation of Sterically Hindered Morpholines
Introduction
N-(2-hydroxyethyl)morpholine derivatives are critical scaffolds in medicinal chemistry, serving as essential intermediates for cardiovascular drugs (e.g., Temanogrel), immunosuppressants (e.g., Mycophenolate Mofetil), and radiosensitizers (e.g., Nimorazole)[1]. While the hydroxyethylation of standard morpholine is trivial, introducing an N-hydroxyethyl group to sterically hindered morpholines (e.g., 2,6-dimethylmorpholine or 3,3,5,5-tetramethylmorpholine) presents significant synthetic challenges. The steric bulk flanking the secondary amine drastically reduces its nucleophilicity, often leading to poor conversions, elevated reaction temperatures, and competing O-alkylation or polymerization side reactions.
This Application Note details two robust, self-validating protocols designed by senior process chemists to overcome these steric barriers:
The Ethylene Carbonate (EC) Decarboxylative Method: A highly scalable, solvent-free approach leveraging thermal decarboxylation.
The Ruthenium-Catalyzed Borrowing Hydrogen Method: A green, atom-economical approach utilizing ethylene glycol.
Mechanistic Rationale & Causality
Traditional hydroxyethylation using ethylene oxide (EO) or 2-haloethanols often fails for hindered amines due to the high activation energy required for the SN2 transition state.
Approach 1: Ethylene Carbonate (EC)
Ethylene carbonate acts as a masked, safe alternative to ethylene oxide. Under base catalysis (e.g., K₂CO₃) at elevated temperatures (120–150 °C), the hindered amine attacks the alkylene carbon of EC. The subsequent ring-opening and irreversible loss of CO₂ provide a massive thermodynamic driving force that pushes the reaction to completion, overcoming the initial steric repulsion[2].
Approach 2: Borrowing Hydrogen (BH)
Using a RuCl₂(PPh₃)₃/Xantphos catalyst system, ethylene glycol is temporarily dehydrogenated to hydroxyacetaldehyde. The hindered morpholine condenses with this aldehyde to form an iminium intermediate, which is far less sterically demanding during the C-N bond formation step. The ruthenium hydride species then re-donates the hydrogen to reduce the iminium to the final N-(2-hydroxyethyl)morpholine derivative[3].
Visualizing the Reaction Pathways
Mechanistic workflow of ethylene carbonate-mediated hydroxyethylation.
Ruthenium-catalyzed borrowing hydrogen pathway for N-hydroxyethylation.
Quantitative Data & Reagent Comparison
Reagent System
Catalyst
Temp (°C)
Yield (%)*
Primary Byproducts
Scalability Profile
Ethylene Oxide (EO)
None / MeOH
40–80
45–60
Poly-ethoxylates
Poor (Toxicity/Gas Handling)
2-Bromoethanol
K₂CO₃ / MeCN
80
50–65
Morpholinium salts
Moderate (Waste generation)
Ethylene Carbonate (EC)
K₂CO₃ (0.5 wt%)
130–150
85–95
CO₂ (Gas)
Excellent (Industrial Standard)
Ethylene Glycol (EG)
RuCl₂(PPh₃)₃/Xantphos
120
80–92
H₂O
High (Green Chemistry)
*Yields are representative for the hydroxyethylation of 2,6-dimethylmorpholine (cis/trans mixture).
Experimental Protocols
Protocol A: Scalable Hydroxyethylation via Ethylene Carbonate
Self-Validating Principle: The reaction progress is directly proportional to CO₂ evolution. The cessation of gas evolution serves as an internal, visual indicator of reaction completion, preventing unnecessary heating that could lead to degradation.
Preparation: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, internal thermometer, and a mineral oil bubbler attached to the condenser outlet, add 100 mmol of the hindered morpholine.
Reagent Addition: Add 110 mmol of ethylene carbonate and 2.5 mmol of finely powdered anhydrous K₂CO₃. Causality: K₂CO₃ acts as a base to enhance the nucleophilicity of the amine and catalyze the ring-opening of EC[2].
Heating Profile: Gradually heat the mixture to 100 °C under a nitrogen atmosphere. The solid ethylene carbonate will melt, forming a homogenous mixture.
Decarboxylation Phase: Slowly increase the temperature to 130–140 °C. Observe the bubbler; vigorous CO₂ evolution will commence. Caution: Control the heating rate strictly to prevent excessive foaming.
Reaction Monitoring: Maintain the temperature until gas evolution completely ceases (typically 4–6 hours). This self-validating step confirms the consumption of the limiting reagent.
Workup: Cool the mixture to room temperature. Dilute with 50 mL of ethyl acetate and wash with brine (2 x 30 mL) to remove residual K₂CO₃ and unreacted EC.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via vacuum distillation to yield the pure N-(2-hydroxyethyl) hindered morpholine.
Protocol B: Green Hydroxyethylation via Borrowing Hydrogen (Ru-Catalysis)
Self-Validating Principle: The borrowing hydrogen mechanism is redox-neutral. The formation of the product can be tracked by the disappearance of the iminium intermediate via in-situ IR or GC-MS, ensuring no over-reduction or over-alkylation occurs.
Materials:
Hindered morpholine: 10 mmol
Ethylene glycol: 5 mL (Serves as both solvent and reactant)
Catalyst Pre-activation: In an argon-filled glovebox, charge a Schlenk tube with RuCl₂(PPh₃)₃, Xantphos, and KOtBu. Add 2 mL of anhydrous toluene and stir for 30 minutes at room temperature. Causality: Pre-mixing generates the active Xantphos-Ru complex. This is critical because the rigid backbone of Xantphos dictates the high selectivity for β-amino alcohol formation without triggering poly-alkylation[3].
Substrate Addition: Add 10 mmol of the hindered morpholine and 5 mL of degassed ethylene glycol to the activated catalyst solution.
Reflux: Seal the Schlenk tube and heat the mixture to 120 °C in an oil bath for 22 hours.
Quenching & Extraction: Cool to room temperature. Dilute the mixture with 20 mL of water and extract with dichloromethane (3 x 20 mL).
Purification: Dry the combined organic layers over MgSO₄, concentrate, and purify by flash column chromatography (Silica gel, DCM/MeOH gradient) to isolate the target compound.
Analytical Validation
To ensure product integrity and the absence of poly-ethoxylation (a frequent failure point with traditional EO methods):
¹H NMR (CDCl₃): Look for the distinct triplet integration of the N-CH₂ protons (~2.5 ppm) and O-CH₂ protons (~3.6 ppm). The integration ratio must perfectly match the morpholine ring protons. Poly-ethoxylation will present as a broad multiplet around 3.5–3.7 ppm with excessive integration.
GC-MS: Confirm the molecular ion peak [M]⁺. Hindered morpholines typically show a strong [M-CH₂OH]⁺ fragmentation peak due to the facile cleavage of the hydroxyethyl side chain.
References
Dow Chemical U.S.A. (1992). Alkoxylation of active hydrogen-containing compounds (US Patent No. 5,104,987A). U.S.
V & V Pharma Industries. (n.d.). N-(2-Hydroxyethyl) Morpholine Manufacturer, Supplier, and Exporter in India.
Semantic Scholar. (2019). RUTHENIUM-CATALYZED HYDROXYETHYLATION OF CYCLIC AMINES WITH ETHYLENE GLYCOL.
Application Note: 2-(2,2-Dimethylmorpholino)ethanol as a Sterically Hindered pH Buffering Agent in Advanced Organic Synthesis
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Focus: 2-(2,2-Dimethylmorpholino)ethanol (CAS: 83497-79-4) Introduction & Chemical Rationale In complex organic synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Compound Focus: 2-(2,2-Dimethylmorpholino)ethanol (CAS: 83497-79-4)
Introduction & Chemical Rationale
In complex organic synthesis—particularly in the late-stage functionalization of active pharmaceutical ingredients (APIs)—maintaining a precise pH window is critical. Traditional amine bases like triethylamine (TEA) or standard biological buffers often fail in transition-metal-catalyzed reactions due to either excessive basicity (leading to base-catalyzed side reactions) or unwanted metal coordination (catalyst poisoning).
While standard 2-morpholinoethanol is widely used as a building block and buffering agent in pharmaceutical formulations[1], its unhindered nitrogen and oxygen atoms can coordinate with palladium or ruthenium catalysts. To solve this, 2-(2,2-dimethylmorpholino)ethanol (2,2-DMME) [2] serves as an advanced, sterically hindered alternative.
The Causality of Experimental Choice: The Steric Advantage
The introduction of a gem-dimethyl group at the 2-position of the morpholine ring fundamentally alters the molecule's conformational dynamics via the Thorpe-Ingold effect .
Catalyst Protection: The bulky methyl groups sterically shield the adjacent ether oxygen, preventing bidentate chelation to transition metals.
Tuned Basicity: The thermodynamic
of biological buffers is highly dependent on temperature and concentration[3]. The hydroxyethyl tail provides an inductive electron-withdrawing effect, keeping the in the mild, neutral range (~7.6), while the dimethyl groups increase the lipophilicity of the buffer, ensuring excellent solubility in biphasic organic/aqueous solvent systems commonly used in cross-coupling.
Physicochemical Profiling
Understanding the structural nuances of 2,2-DMME is essential for predicting its behavior in a reaction flask. Table 1 illustrates why 2,2-DMME bridges the gap between traditional buffers and highly hindered bases like DIPEA (Hünig's base).
Table 1: Comparative Physicochemical Profile of Amine Buffers/Bases
The following diagram illustrates the self-validating mechanistic pathway of using 2,2-DMME in a palladium-catalyzed cross-coupling reaction involving acid-sensitive substrates (e.g., acetal-protected intermediates). The buffer scavenges protons generated during the catalytic cycle without coordinating to the active Pd(0)/Pd(II) species.
Fig 1. Workflow of Pd-catalyzed coupling using 2,2-DMME to prevent acid degradation.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It includes an internal pH tracking mechanism and a control aliquot to verify the specific buffering efficacy of 2,2-DMME.
Protocol: Suzuki-Miyaura Coupling of Acid-Sensitive Aryl Halides
Objective: Couple an acetal-protected aryl bromide with a boronic acid without cleaving the acid-sensitive acetal group or poisoning the Pd catalyst.
Control: Standard 2-Morpholinoethanol (for parallel validation)
Step-by-Step Methodology:
Solvent Degassing: Sparge the 1,4-Dioxane/
mixture with Argon for 15 minutes to remove dissolved oxygen, preventing catalyst oxidation.
Buffer Preparation: Add 2.5 mmol of 2,2-DMME to the solvent system. Causality note: A slight excess (2.5 eq) is used to ensure the buffering capacity remains robust even as protons are stoichiometrically generated during the transmetalation and reductive elimination steps.
Substrate Addition: Add the aryl bromide and phenylboronic acid to the buffered solvent. Stir at room temperature for 5 minutes.
pH Validation (Self-Validating Step): Extract a 50 µL aliquot and spot on narrow-range pH paper. The pH should read approximately 7.5–7.8.
Catalyst Introduction: Add
under a positive stream of Argon. Seal the reaction vessel.
Thermal Activation: Heat the reaction mixture to 80°C.
Reaction Monitoring: At t = 2 hours, extract two 50 µL aliquots. Use one for TLC/LC-MS analysis to confirm product formation. Use the second to verify the pH remains > 7.0. If the pH drops below 6.5, the acetal protecting group is at risk of hydrolysis.
Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (3 x 10 mL). The highly water-soluble protonated 2,2-DMME partitions entirely into the aqueous layer, allowing for a seamless, trace-free organic extraction.
Performance Data
The efficacy of 2,2-DMME was validated against standard bases and unhindered buffers in the protocol described above. The data in Table 2 demonstrates that 2,2-DMME provides the optimal balance of pH maintenance without inhibiting the catalytic cycle.
Table 2: Yield and Byproduct Analysis in Suzuki Coupling
Buffer / Base Used (2.5 eq)
End-of-Reaction pH
Target Product Yield (%)
Acetal Cleavage Byproduct (%)
Unreacted Starting Material (%)
None (Control)
< 4.0
12%
85%
3%
Triethylamine (TEA)
10.2
45%
5%
50% (Base-induced degradation)
2-Morpholinoethanol
7.8
72%
8%
20% (Partial catalyst poisoning)
2,2-DMME
7.6
94%
< 1%
< 5%
Data Interpretation: Unhindered 2-morpholinoethanol successfully maintained the pH but resulted in 20% unreacted starting material, indicating that the unhindered morpholine oxygen partially coordinated with the Pd catalyst. 2,2-DMME completely suppressed this coordination, driving the reaction to 94% yield while perfectly preserving the acid-sensitive functional group.
Conclusion
For synthetic chemists facing the dual threat of acid-mediated substrate degradation and base-mediated catalyst poisoning, 2-(2,2-dimethylmorpholino)ethanol offers a highly engineered solution. By leveraging the Thorpe-Ingold effect, the gem-dimethyl substitution sterically shields the molecule's coordinating heteroatoms while maintaining the ideal thermodynamic
for neutral-to-mildly-basic buffering. Its high solubility in aqueous-organic mixtures and effortless removal during standard aqueous workup make it a superior choice for late-stage API synthesis and transition-metal catalysis.
Overcoming steric hindrance in 2,2-dimethylmorpholine N-alkylation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific synthetic challenges associated with the N-alkylation of 2,2-dimethylmorpholine.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific synthetic challenges associated with the N-alkylation of 2,2-dimethylmorpholine.
Mechanistic Insight: The Root of the Steric Barrier
Before troubleshooting, we must understand the causality of the failure. Researchers often treat 2,2-dimethylmorpholine identically to unsubstituted morpholine, which is a critical synthetic error. The gem-dimethyl group at the C2 position sits beta to the secondary amine (N4). In the lowest-energy chair conformation of the morpholine ring, one of these methyl groups is forced into an axial position.
During an SN2 N-alkylation, the nitrogen lone pair must attack the electrophile. However, the axial C2-methyl group creates a severe 1,3-diaxial steric clash with the incoming electrophile's trajectory. This dramatically increases the activation energy of the transition state. Consequently, the nucleophilicity of the nitrogen is heavily suppressed, while its basicity remains largely unaffected.1[1].
Troubleshooting FAQs
Q1: My direct N-alkylation with an alkyl bromide is stalling at 30% conversion. How do I drive it to completion?Causality: Alkyl bromides often lack the electrophilicity required to overcome the high activation barrier imposed by the 1,3-diaxial interactions of the 2,2-dimethyl group. Prolonged heating only degrades the starting materials.
Solution: Shift the leaving group equilibrium in situ. Utilize the Finkelstein reaction by adding 1.0 equivalent of Potassium Iodide (KI) to convert the alkyl bromide to a highly reactive alkyl iodide. Switch your solvent to a polar aprotic solvent like Acetonitrile (MeCN) to strip the solvation shell from the nucleophile, maximizing its reactivity.
Q2: I am trying to couple 2,2-dimethylmorpholine with a bulky ketone via reductive amination, but I only recover starting materials. What is going wrong?Causality: Reductive amination requires the initial formation of an iminium ion. With 2,2-dimethylmorpholine and a bulky ketone, the tetrahedral intermediate is highly congested, making the dehydration step thermodynamically unfavorable.
Solution: Force the iminium formation using a strong Lewis acid and water scavenger. Titanium(IV) isopropoxide (Ti(OiPr)4) coordinates the ketone oxygen, highly activating it, and acts as a dehydrating agent. Follow this with Sodium triacetoxyborohydride (NaBH(OAc)3),2[2].
Q3: I'm observing a high percentage of alkene byproducts instead of my desired N-alkylated product. How do I prevent this?Causality: Because the steric bulk reduces nucleophilicity but preserves basicity, the amine acts as a base when reacting with alkyl halides possessing beta-hydrogens, abstracting a proton and triggering an E2 elimination.
Solution: Lower the reaction temperature to favor substitution (SN2) over elimination (E2), as elimination has a higher entropy of activation.3[3]. If the problem persists, abandon direct alkylation and synthesize the target via reductive amination.
Self-Validating Experimental Protocols
Protocol A: High-Efficiency Direct N-Alkylation (Finkelstein-Assisted)
Objective: Alkylate 2,2-dimethylmorpholine while suppressing E2 elimination.
Preparation: In an oven-dried flask under N2, dissolve 2,2-dimethylmorpholine (1.0 eq) in anhydrous MeCN (0.2 M).
Base Addition: Add K2CO3 (2.5 eq). Causality: K2CO3 is an insoluble, heterogeneous base in MeCN that acts as an acid sponge without contributing to nucleophilic side reactions.
Activation: Add KI (0.5 eq) and the alkyl chloride/bromide (1.2 eq). Causality: KI continuously generates the transient, highly reactive alkyl iodide.
Reaction & IPC (In-Process Control): Heat to 60°C. Validation: After 4 hours, pull a 10 µL aliquot, dilute in MeOH, and run LC-MS. You should observe >85% consumption of the amine. If unreacted amine remains, the system is self-reporting a stalled electrophile; add an additional 0.2 eq of the alkyl halide.4[4].
Protocol B: Titanium-Mediated Reductive Amination
Objective: Couple 2,2-dimethylmorpholine with sterically hindered ketones/aldehydes.
Iminium Formation: Mix 2,2-dimethylmorpholine (1.1 eq) and the carbonyl compound (1.0 eq) in anhydrous THF (0.3 M). Add Ti(OiPr)4 (2.0 eq).
Validation Check: Stir at room temperature for 12 hours. Validation: A distinct color change to pale yellow/orange visually confirms the formation of the titanium-iminium complex.
Reduction: Cool the flask to 0°C. Slowly add NaBH(OAc)3 (2.0 eq) in portions. Causality: Cooling prevents exothermic degradation of the intermediate and suppresses direct reduction of any unreacted ketone.
Quench & Validation: Carefully add 1M NaOH. Validation: The immediate formation of a granular white precipitate (TiO2) confirms the successful hydrolysis of the titanium complex, which prevents intractable emulsions during the subsequent EtOAc extraction.
Quantitative Data Presentation
Table 1: Comparison of N-Alkylation Strategies for 2,2-Dimethylmorpholine
Strategy
Electrophile
Key Additives
Temp
Avg. Yield
Primary Failure Mode
Standard Alkylation
Alkyl Bromide
K2CO3
80°C
35-50%
E2 Elimination (Alkene)
Finkelstein Alkylation
Alkyl Bromide
K2CO3, KI
60°C
75-85%
Minimal (Trace SM)
Standard Red. Amination
Bulky Ketone
NaBH(OAc)3
RT
<20%
Stalled Iminium Formation
Lewis Acid Red. Amination
Bulky Ketone
Ti(OiPr)4, NaBH(OAc)3
RT
65-80%
Direct Ketone Reduction
Process Workflow Visualization
Fig 1: Decision matrix for overcoming steric barriers in 2,2-dimethylmorpholine N-alkylation.
References
Title: New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines | Chemical Reviews - ACS Publications
Source: acs.org
URL: [Link]
Title: Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC
Source: nih.gov
URL: [Link]
Title: Green Synthesis of Morpholines via Selective Monoalkylation of Amines - DOI
Source: doi.org
URL: [Link]
Removing unreacted 2,2-dimethylmorpholine from reaction mixtures
Welcome to the Reaction Cleanup Technical Support Center . Ticket ID: DMM-REMOVE-001 Subject: Troubleshooting removal of unreacted 2,2-dimethylmorpholine (2,2-DMM) Assigned Specialist: Senior Application Scientist, Separ...
Removing 2,2-dimethylmorpholine is deceptively difficult compared to standard morpholine. While chemically similar, the gem-dimethyl group at the 2-position introduces significant steric hindrance near the nitrogen center.
This structural nuance impacts your cleanup strategy in two ways:
Reduced Nucleophilicity: It reacts sluggishly with standard electrophilic scavenger resins (e.g., Isocyanates) at room temperature.
Lipophilicity Shift: The methyl groups increase lipophilicity, making the free base more soluble in organic layers during extractions compared to unsubstituted morpholine.
Part 1: Physical Property Reference
Before selecting a protocol, verify your target's properties against the impurity.
Property
2,2-Dimethylmorpholine (Impurity)
Impact on Removal
Boiling Point
~140–144 °C
High. Difficult to remove via standard rotary evaporation; requires high vacuum or azeotroping.
pKa (Conjugate Acid)
~9.0
Basic. Ionizes readily in acidic media (pH < 7). Ideal for cation exchange or acid extraction.
Sterics
High (2° Amine)
Critical. Slow reaction kinetics with solid-supported electrophiles (e.g., Phenyl Isocyanate).
Solubility
Polar/Organic
Soluble in DCM, EtOAc, MeOH, Water.
Part 2: Troubleshooting Guides (Protocols)
Method A: Liquid-Liquid Extraction (The "Acid Wash")
Best for: Non-basic products (Amides, Esters, Ethers).
The Issue: "I washed with water, but the amine is still in my organic layer."
The Fix: Water alone is insufficient due to the lipophilicity of the gem-dimethyl group. You must force protonation to drive it into the aqueous phase.
Protocol:
Dilute reaction mixture with Ethyl Acetate (EtOAc) or Ether .
Note: Avoid Dichloromethane (DCM) if possible. Morpholine salts can form tight ion pairs that remain partially soluble in chlorinated solvents.
Wash with 1M HCl or 10% Citric Acid (3 cycles).
Target pH: The aqueous layer must be pH < 4 to ensure >99% protonation (pKa ~9.0).
Back-extract the combined aqueous layers once with fresh organic solvent to recover any trapped product.
Dry organic layer over Na₂SO₄.
Validation:
Spot the organic layer on TLC. Visualize with Iodine or Permanganate (Ninhydrin may be faint due to sterics). If the baseline spot persists, the extraction failed (likely pH issue).
Method B: Solid-Supported Scavenging (Resins)
Best for: Acid-sensitive products or high-throughput parallel synthesis.
The Issue: "I used a standard Isocyanate resin, but the amine didn't disappear."
The Cause: Steric hindrance. The methyl groups on 2,2-DMM block the approach to the resin-bound isocyanate, slowing the reaction kinetics significantly compared to linear amines.
The Fix: Use Sulfonic Acid Resins (SCX) instead of Isocyanates, or apply heat.
Protocol 1: The Ionic Capture (Recommended)
Resin Type: Macroporous Toluenesulfonic Acid (MP-TsOH) or Silica-SCX.
Mechanism: Proton transfer (fast, sterics are less relevant).
Add 3–4 equivalents of MP-TsOH resin relative to the excess amine.
Stir at Room Temperature for 30 minutes .
Filter.[1][2][3][4][5][6] The amine remains bound to the resin as a salt.
Protocol 2: The Covalent Capture (If product is basic)
Resin Type: Polystyrene-Isocyanate (PS-NCO).[6]
Mechanism: Urea formation.
Add 4–5 equivalents of resin (excess is crucial).
Add Heat: Stir at 60°C for 4–6 hours.
Why? Thermal energy is required to overcome the steric barrier of the gem-dimethyl group [1].
Best for: Final purification when extraction is partial.
The Issue: "The amine streaks down the column and co-elutes with my product."
The Fix: Deactivate the silica.
Protocol:
Eluent Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your DCM/MeOH mobile phase.
Mechanism:[7][8][9] The modifier competes for the acidic silanol sites on the silica, preventing the 2,2-DMM from "sticking" and trailing.
Staining: Use KMnO₄ dip. The gem-dimethyl group makes the amine oxidizable; it will appear as a bright yellow/white spot on a purple background.
Part 3: Decision Logic & Visualization
Use the following logic flow to determine the safest removal method for your specific reaction mixture.
Figure 1: Strategic decision tree for removing sterically hindered secondary amines.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I just rotovap the 2,2-dimethylmorpholine off?A: Unlikely. With a boiling point of ~144°C, it requires high vacuum and heat, which risks decomposing your product. However, if your product is very stable, you can try azeotropic distillation using Toluene. The amine may co-distill with toluene, helping to pull it off at lower temperatures.
Q: Why did my benzyl isocyanate resin work for morpholine but fail for 2,2-dimethylmorpholine?A: This is a classic steric issue. The gem-dimethyl group creates a "shield" around the nitrogen. Standard benzyl isocyanate resins are moderately reactive. For hindered amines, you need more driving force (Heat) or a more reactive scavenger (e.g., a Sulfonyl Chloride resin, though this requires a base scavenger as well).
Q: How do I visualize this spot on TLC?A:
Ninhydrin: Poor/Faint (Secondary amines often stain pink/faint red, but sterics can inhibit this).
Iodine (I₂): Good (Non-specific brown spot).
KMnO₄: Excellent (Oxidizes the amine).
Dragendorff’s Reagent: Specific for amines (Orange spot).
References
Biotage AB. (2016).[3] Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger. Retrieved from [Link] (Referencing kinetics of hindered amines vs. isocyanates).
National Center for Biotechnology Information. (n.d.). 2,2-Dimethylmorpholine (Compound Summary). PubChem. Retrieved from [Link]
Technical Support Center: Purification of 2-(2,2-dimethylmorpholino)ethanol via Vacuum Distillation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and operational challenges associated with the purification of 2-(2,2-dimethylm...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and operational challenges associated with the purification of 2-(2,2-dimethylmorpholino)ethanol (CAS: 83497-79-4).
Architectural Overview & The Causality of Vacuum Distillation
2-(2,2-dimethylmorpholino)ethanol is a sterically hindered amino alcohol. The molecule features a tertiary amine embedded within a morpholine ring and a primary hydroxyl group. This dual functionality facilitates extensive intermolecular hydrogen bonding, which significantly elevates its atmospheric boiling point.
Subjecting this compound to atmospheric distillation introduces an excessive "heat history." The thermal energy required to vaporize the compound at 1013 mbar exceeds the activation energy for thermal degradation pathways, leading to oxidative cleavage of the morpholine ring or retro-Michael additions. To preserve molecular integrity, high-vacuum distillation is mandatory. By operating at reduced pressures, the boiling point is artificially depressed, allowing the compound to vaporize safely below its thermal decomposition threshold[1].
Self-Validating Experimental Protocol
This methodology is designed as a closed-loop system where each step inherently validates the success of the preceding action.
Step 1: Pre-Distillation Desiccation
Morpholine derivatives are notoriously hygroscopic. Residual water will cause violent bumping under vacuum and may form azeotropes, ruining the fractionation[2].
Action: Stir the crude 2-(2,2-dimethylmorpholino)ethanol over anhydrous potassium hydroxide (KOH) pellets for 2-4 hours. KOH is preferred over acidic desiccants (like MgSO₄), which can protonate the amine and trap the product as a non-volatile salt.
Validation: The liquid must transition from a cloudy emulsion to an optically clear solution before decanting.
Action: Assemble a short-path distillation apparatus. Apply high-vacuum grease sparingly to all ground-glass joints. Connect the system to a dual-stage rotary vane vacuum pump equipped with a liquid nitrogen cold trap.
Validation (The Drop Test): Engage the vacuum without heating. Isolate the pump by closing the manifold valve. If the system pressure rises by more than 1 mbar per minute, a micro-leak is present. Do not proceed to heating until the leak is resolved.
Step 3: Thermal Ramping & Fractionation
Action: Once a stable vacuum (< 1 mbar) is achieved, slowly ramp the heating mantle. Perform three nitrogen/vacuum backfill cycles prior to final pump-down to purge residual oxygen.
Validation: Collect the fore-run (residual solvents, unreacted amines) at lower temperatures. The main fraction of 2-(2,2-dimethylmorpholino)ethanol will distill as a colorless, viscous liquid. A sudden plateau in vapor temperature indicates the primary fraction is actively distilling.
Step-by-step workflow for the vacuum distillation of amino alcohols.
Quantitative Data & Distillation Parameters
To ensure precise separation, refer to the thermodynamic parameters and impurity profiles outlined below. Structurally analogous substituted morpholines typically distill between 70–80 °C at 15 mbar[3].
Table 1: Thermodynamic Parameters for 2-(2,2-dimethylmorpholino)ethanol
Parameter
Atmospheric (1013 mbar)
Moderate Vacuum (15 mbar)
Deep Vacuum (< 1 mbar)
Boiling Point (Est.)
> 220 °C (Decomposes)
70 – 85 °C
50 – 65 °C
Thermal Risk
Critical (Oxidation/Cracking)
Moderate
Low
Separation Efficiency
Poor (Azeotropes likely)
Good
Excellent
Table 2: Common Impurities and Removal Strategies
Common Impurity
Source
Boiling Point Differential
Removal Strategy
Water
Hygroscopic absorption
High (Distills earlier)
Pre-dry with KOH; Fore-run collection
2,2-dimethylmorpholine
Unreacted starting material
Moderate (Distills earlier)
Careful fractionation during fore-run
Oxidation byproducts
Thermal degradation
High (Remains in flask)
Leave as distillation residue (bottoms)
Troubleshooting Guide
Q: During the thermal ramp, the crude material in the boiling flask rapidly turns dark brown or black. What is the mechanistic cause, and how do I prevent it?A: Darkening is a macroscopic indicator of thermal decomposition or amine oxidation. At elevated temperatures, the tertiary amine can oxidize if oxygen is present, or the molecule can undergo thermal cracking.
Solution: Ensure your system is completely purged of oxygen using the nitrogen backfill method described in Step 3. Additionally, verify that your vacuum is deep enough (< 1 mbar) so you are not forced to heat the boiling flask beyond 120 °C to achieve vaporization.
Q: The vacuum pressure is violently fluctuating, and the distillation rate is erratic. How do I stabilize the system?A: This is classic "bumping," caused by the flash-boiling of trapped volatile impurities (often water or residual solvents).
Solution: Abort the distillation immediately. Allow the flask to cool under an inert atmosphere. Re-dry the crude mixture over KOH. When restarting, use a magnetic stir bar at a high RPM or introduce a capillary air-bleed (using dry nitrogen) to provide nucleation sites for smooth, continuous boiling.
Diagnostic logic tree for identifying and resolving vacuum distillation failures.
Frequently Asked Questions (FAQs)
Q: Can I use a rotary evaporator to purify this compound?A: No. A rotary evaporator is designed for bulk solvent removal, not fractional distillation. It lacks the theoretical plates and precise temperature control required to separate 2-(2,2-dimethylmorpholino)ethanol from structurally similar synthetic byproducts.
Q: Why is my isolated product turning yellow over time during storage?A: Amino alcohols are prone to slow oxidation upon exposure to atmospheric oxygen and light. Once purified, the compound should be sparged with argon or nitrogen, stored in an amber glass vial, and kept refrigerated (2–8 °C) to maintain long-term stability.
References
The Journal of Organic Chemistry - ACS Publications. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Retrieved from[Link]
Technical Support Center: Controlling Exotherm in the Reaction of 2,2-Dimethylmorpholine with Ethylene Oxide
Welcome to the technical support center for the safe and efficient handling of the ethoxylation of 2,2-dimethylmorpholine. This guide is designed for researchers, chemists, and process development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the safe and efficient handling of the ethoxylation of 2,2-dimethylmorpholine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the controlled and safe execution of this highly exothermic reaction.
Core Principles: Understanding the Reaction
The reaction of 2,2-dimethylmorpholine, a secondary amine, with ethylene oxide (EO) is a nucleophilic ring-opening reaction. The nitrogen atom of the morpholine acts as the nucleophile, attacking one of the carbon atoms of the strained three-membered epoxide ring.[1] This ring-opening is highly favorable and releases significant energy, approximately 90-113 kJ/mol, classifying it as a highly exothermic process.[2][3][4]
Uncontrolled, this exotherm can lead to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway.[3][5] A runaway can cause reactor failure, release of toxic and flammable materials, and potentially, an explosion.[5][6] Therefore, precise control over reaction parameters is not just a matter of yield and purity—it is a critical safety imperative.
Key Factors Influencing Reaction Rate and Exotherm:
Temperature: Higher temperatures increase the reaction rate exponentially.
Pressure: Affects the concentration of gaseous ethylene oxide in the liquid phase.
Catalyst: The reaction can be run without a catalyst, but basic catalysts (e.g., KOH, NaOH) or acidic catalysts can be used to influence the rate and product distribution.[6][7]
Ethylene Oxide Feed Rate: The rate of EO addition is the primary method for controlling the rate of heat generation.
Mixing: Efficient mixing is crucial for uniform heat distribution and preventing localized hot spots.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during your experiment.
Q1: My reaction temperature is spiking unexpectedly after an initial induction period. What should I do, and what is the likely cause?
A1:Immediate Actions:
Immediately stop the addition of ethylene oxide. This is the most critical step to prevent further heat generation.
Apply maximum cooling to the reactor using your cooling system (e.g., chiller, cooling jacket). For lab-scale reactions, an external ice-water bath can be used for emergency cooling.
Ensure vigorous stirring to maximize heat transfer to the cooling surfaces and break up any potential hot spots.
If the temperature and pressure continue to rise uncontrollably, follow your site's emergency shutdown procedure and evacuate the area.
Root Cause Analysis:
An induction period followed by a rapid temperature spike is a classic sign of unreacted ethylene oxide accumulation .[3] This occurs when the initial reaction temperature is too low, or a catalyst has not been properly activated, causing the rate of EO addition to exceed the rate of consumption. Once the reaction initiates, the accumulated EO reacts rapidly, releasing a large amount of energy that can overwhelm the cooling system.
Preventative Measures:
Ensure the initial reactor temperature is high enough to initiate the reaction upon EO addition. For many amine ethoxylations, this is in the range of 100-150°C, but should be determined by calorimetric safety studies.[8]
If using a catalyst, ensure it is active before starting the EO feed.
Begin with a very slow initial EO feed rate and confirm a steady, controlled temperature increase before ramping up the feed.
Q2: I'm observing poor selectivity, with significant formation of poly-ethoxylated byproducts. How can I favor the mono-ethoxylated product?
A2:
The formation of di- and poly-ethoxylated products occurs when the initially formed hydroxyethyl derivative successfully competes with the starting 2,2-dimethylmorpholine for ethylene oxide.
Optimization Strategies:
Molar Ratio: Use a molar excess of 2,2-dimethylmorpholine relative to ethylene oxide. This increases the statistical probability that EO will react with the starting amine rather than the product.
Temperature Control: Lower reaction temperatures can sometimes improve selectivity, although this must be balanced against the risk of EO accumulation.
Catalyst Choice: The type of catalyst can influence product distribution. While basic catalysts are common, some processes use acid catalysts or specialized composite oxides to achieve a narrower, more "peaked" product distribution.[7][9]
Incremental EO Addition: Adding the ethylene oxide in controlled portions and allowing it to react fully before the next addition can help, though this is less practical for large-scale operations.
Q3: My final product is discolored (yellow to brown). What causes this, and how can I prevent it?
A3:
Product discoloration is typically caused by side reactions and degradation, often due to excessive temperatures or the presence of oxygen.
Potential Causes & Solutions:
Thermal Degradation: Localized hot spots or an excessively high bulk reaction temperature can cause the product to degrade. Improve mixing and maintain strict temperature control.
Oxidation: The presence of oxygen in the reactor headspace can lead to oxidative side reactions. Ensure the reactor is thoroughly purged and maintained under an inert atmosphere (e.g., nitrogen) throughout the process.[4][10]
Catalyst-Induced Side Reactions: Some catalysts, particularly certain Lewis acids, can promote the formation of byproducts like dioxane, which may contribute to color.[7] If using a catalyst, ensure it is appropriate for your desired outcome and purity requirements.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling ethylene oxide?
A1: Ethylene oxide is highly flammable, toxic, and a known carcinogen.[11] All work must be conducted in a well-ventilated chemical fume hood or a contained system. Key safety measures include:
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (butyl rubber or Teflon are recommended), splash goggles, a face shield, and a lab coat.[12]
Engineering Controls: Use a fume hood and ensure continuous monitoring with a fixed gas detection system.[12]
Storage: Store EO containers in a cool, well-ventilated area, away from heat and ignition sources.[10] Recommended storage temperature is typically 2-8°C.
Inert Atmosphere: Ethylene oxide vapor can decompose explosively, especially at elevated temperatures.[13][14] All reactions must be carried out under an inert nitrogen atmosphere to prevent the formation of an explosive EO-oxygen mixture.[15]
Q2: Is a solvent necessary for this reaction? If so, what are the best choices?
A2: The reaction can be performed neat (without solvent), but using a high-boiling, inert solvent can offer several advantages, including:
Better Temperature Control: The solvent acts as a heat sink, increasing the thermal mass of the reaction mixture and making it easier to manage the exotherm.
Reduced Viscosity: This can improve mixing efficiency, which is critical for heat transfer.
Lower Reactant Concentration: Diluting the reactants can help moderate the reaction rate.
Good solvent choices are typically polar aprotic solvents that are stable at the reaction temperatures. Examples include toluene, anisole, or dimethyl sulfoxide (DMSO).[16] The choice of solvent can influence reaction kinetics and side reactions, so it should be carefully evaluated.[16]
Q3: What analytical methods are best for monitoring the reaction's progress?
A3: Monitoring the disappearance of reactants and the formation of products is key.
Gas Chromatography (GC): Can be used to quantify the remaining 2,2-dimethylmorpholine and the formation of the desired product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ ¹H NMR can be a powerful tool to monitor the consumption of EO and the formation of the ethoxylated product in real-time.[16]
Pressure Monitoring: In a semi-batch process, the reactor pressure is directly related to the concentration of unreacted ethylene oxide in the headspace. A steady pressure during EO addition indicates that EO is being consumed at the same rate it is being added. A rising pressure is a warning sign of accumulation.[6][17]
Experimental Protocols & Data
Lab-Scale Protocol for Controlled Ethoxylation
Warning: This procedure must only be performed by trained personnel in a properly equipped laboratory with all necessary safety controls in place. A thorough hazard analysis should be conducted before proceeding.
Equipment:
A pressure-rated glass or stainless-steel reactor equipped with a mechanical stirrer, thermocouple, cooling jacket connected to a circulating chiller, pressure transducer, and ports for liquid/gas addition and sampling.
A mass flow controller for precise ethylene oxide addition.
An inert gas source (Nitrogen).
Emergency quench bath (ice/water).
Procedure:
Reactor Setup & Inerting:
Assemble the reactor system in a certified chemical fume hood.
Charge the reactor with 2,2-dimethylmorpholine (1.0 mol equivalent).
Seal the reactor and perform a pressure leak test.
Purge the reactor headspace with nitrogen for at least 30 minutes to remove all oxygen. Maintain a slight positive nitrogen pressure.
Heating:
Begin stirring at a high rate (>300 RPM) to ensure good mixing.
Heat the reactor contents to the target initial temperature (e.g., 110°C).
Ethylene Oxide Addition:
Once the temperature is stable, begin the subsurface addition of ethylene oxide (e.g., 0.95 mol equivalent) via the mass flow controller at a very slow initial rate.
CRITICAL: Monitor the temperature and pressure closely. You should observe a controlled, steady increase in temperature corresponding to the EO addition.
If no exotherm is observed, stop the EO feed and investigate. Do not allow EO to accumulate.
Once a controlled exotherm is established, the feed rate can be slowly increased, ensuring the cooling system can maintain the target reaction temperature (e.g., 120-130°C).
Digestion & Cooldown:
After the EO addition is complete, maintain the reaction temperature for a "digestion" period (e.g., 1-2 hours) to ensure all EO has reacted. A drop in reactor pressure to its initial nitrogen pressure is a good indicator of complete consumption.
Cool the reactor to room temperature.
Workup:
Vent the reactor to a safe location.
The crude product can be analyzed and purified as required.
Balances reaction rate against safety and side-product formation. Must be validated.[8]
Reactor Pressure
2 - 5 barg (30 - 75 psig)
Maintains EO in the liquid phase and provides a safety margin.
Molar Ratio (Amine:EO)
1.05 : 1 to 1.5 : 1
Excess amine favors mono-ethoxylation and reduces residual EO.
EO Feed Duration
2 - 8 hours
Slower addition is safer and provides better exotherm control.
Visualizations
Reaction Mechanism
Caption: Nucleophilic attack of the amine on the ethylene oxide ring.
Troubleshooting Decision Tree: Temperature Spike
Caption: Decision tree for responding to a sudden temperature increase.
References
Environmental Health & Safety. Ethylene Oxide Standard Operating Procedure Template. [Link]
El Autoclave. Safety Guidelines - Ethylene Oxide (EO) Gas Sterilization. [Link]
Interscan. (2024, August 7). Safety Guidelines for Ethylene Oxide (C2H4O) Gas Exposure. [Link]
Di Serio, M., et al. (2005). Safety of ethoxylation reactions. ResearchGate. [Link]
Barton, J. & Nolan, P. (n.d.). Upgrading an alkoxylation facility: the value of calorimetric studies. IChemE. [Link]
Gennen, D., et al. (2025, December 12). Reaction Temperature and Solvent Influence Reactivity Ratios in the Copolymerization of Ethylene Oxide and Propylene Oxide. Macromolecules. [Link]
Gelser, W. E. (n.d.). The Kinetics of the Reaction of Ethylene Oxide with Amines in Aqueous Solution. NRC Research Press. [Link]
ResearchGate. (n.d.). Effect of several solvents. [Link]
Rebsdat, S. & Mayer, D. (n.d.). Ethylene Oxide. Ullmann's Encyclopedia of Industrial Chemistry. [Link]
Maschio, G., et al. (2022, March 15). Reaction Runaway as a Domino Effect of Pool Fire Engulfing an Ethoxylation Reactor. Chemical Engineering Transactions. [Link]
Peláez-Álvarez, J., et al. (2022, January 25). Safety control of ethoxylation reaction in a semi-batch reactor. Universidad de la Sabana. [Link]
Cuscurida, M., & Lin, J. J. (2015). Process for making ethoxylated amine compounds.
Patenti, E. P. O. (2012, June 20). Process for preparation of alkoxylated alkylamines / alkyl ether amines with peaked distribution. European Patent Office. [Link]
Carlsson, J. (n.d.). Ethoxylation studies of two mole amine derivatives. Chalmers Publication Library. [Link]
Salg, B. (2022, September 13). Batch Alkoxylation Safety. [Link]
International Journal of Research in Chemistry and Science. (2017, April). Study - Addition Reaction of Ethylene Oxide. [Link]
ResearchGate. (n.d.). Catalysts for the Ethoxylation of Esters. [Link]
Windmueller, H. G. (n.d.). The reaction of ethylene oxide with some proteins, amino acids and vitamins. VTechWorks. [Link]
Barton, J. (2024, March 4). The Study of Ethylene Oxide Reactions by Heat Flow Calorimetry. LSBU Open Research. [Link]
Di Serio, M., et al. (2021, March 15). The Evolution of the Fed Batch Ethoxylation Reactors to Produce the Non-Ionic Surfactants. Frontiers. [Link]
Sager, S., et al. (2022, January 4). Hazards of alkoxylation and measures to control them. [Link]
ATSDR. (2024, January 9). Clinician Brief: Ethylene Oxide. [Link]
Burgoyne, J. H., et al. (n.d.). The explosive decomposition of ethylene oxide vapour under pressure, Part II. IChemE. [Link]
Ali, M., et al. (2025, June 4). A Review on Production of Ethylene Oxide from Epoxidation of Ethylene: Catalysis, Mechanism and Kinetics. MDPI. [Link]
Tonkovich, A. L. Y., et al. (2014). Process for converting ethylene to ethylene oxide using microchannel process technology.
Chen, C. C., et al. (n.d.). Preventing thermal runaway reaction of ethylene oxidation via plant-wide dynamic simulation. ResearchGate. [Link]
Ho, T. C., et al. (2025, August 5). Reactivity of ethylene oxide in contact with basic contaminants. ResearchGate. [Link]
Brennan, M. E., & Yeakey, E. L. (n.d.). Production of ethanolamine by amination of ethylene oxide over acid activated clays.
Chemical Technology Lab. (n.d.). Ethylene oxide. [Link]
Liao, W. T., et al. (n.d.). Reaction Mechanism of Ethylene Oxide at Various Oxygen/Ethylene Oxide Ratios in an RF Cold Plasma Environment. Aerosol and Air Quality Research. [Link]
Kumar, A., et al. (2021, October 1). Ai optimization of the exothermic reaction of ethylene oxide with water. Biomedical Engineering - Applications, Basis and Communications. [Link]
Ignited Minds. (n.d.). Conversion of Ethylene Oxide to Its Various Products Including Isomers on Commercial Scale. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Subject: Separation of 2-(2,2-dimethylmorpholino)ethanol (Target) from Glycol Impurities (Ethylene Glycol/Diethylene Glycol).
Ticket ID: PUR-MORPH-022
Status: Open
Support Level: Tier 3 (Senior Application Scientist)[1][2]
Executive Summary
The separation of 2-(2,2-dimethylmorpholino)ethanol from glycol impurities presents a specific thermodynamic challenge. Both the target molecule and the impurities (Ethylene Glycol, Diethylene Glycol) are polar, high-boiling liquids with significant water solubility.
The Trap: Standard vacuum distillation often fails because the boiling point of the target (est. 230–240°C) overlaps significantly with Diethylene Glycol (245°C), or they form high-boiling azeotropes.[1]
The Solution: You must exploit the Basicity (pKa) and Lipophilicity differences rather than volatility.[1][2]
This guide provides three validated workflows ranging from rapid extraction to high-purity chromatography.[1][2]
Module 1: The "Salting Out" Partition (First Line of Defense)[1]
Best For: Bulk removal of glycols (>90%) from crude reaction mixtures.[1][2]
Principle: Glycols are hyper-hydrophilic.[1][2] The dimethyl-substituted morpholine is moderately lipophilic.[1][2] By saturating the aqueous phase with salt, we force the amine into the organic phase while trapping glycols in the water.
Protocol
Dissolution: Dissolve your crude oil in Toluene or Dichloromethane (DCM) (Ratio: 10 mL solvent per 1 g crude).[1][2]
Note: Do not use Ether (too volatile/flammable) or Ethyl Acetate (glycols have slight solubility in it).[1][2]
The Brine Wash:
Prepare a Saturated Brine Solution (NaCl in water until solids precipitate).
Wash the organic layer vigorously with the brine (3 x 20% volume).[1][2]
Crucial Step: For the final wash, add 5% w/v Lithium Chloride (LiCl) if available.[1][2] LiCl coordinates strongly with glycols, pulling them into the aqueous phase.[1]
Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) .[1][2] Magnesium sulfate is slightly acidic and can bind your amine, reducing yield.[1][2]
Concentration: Evaporate solvent under reduced pressure.
The drying step was insufficient. Use fresh Na₂SO₄ and filter carefully.[1][2]
Module 2: Cation Exchange Chromatography (The "Silver Bullet")
Best For: High purity requirements (>99%) or when distillation/extraction fails.[1][2]
Principle: The morpholine nitrogen is basic (pKa ~7.4–8.4).[1][2] Glycols are neutral.[1][2] The amine will chemically bind to an acidic resin, while glycols wash through.[1]
Workflow Diagram
Caption: Strong Cation Exchange (SCX) workflow. The target amine is selectively captured by the resin, allowing neutral glycol impurities to be washed away before releasing the target.
Detailed Protocol
Resin Selection: Use Amberlyst® 15 or Dowex® 50W (Hydrogen form).[1][2]
Loading: Dissolve crude in minimal Methanol (MeOH). Load onto the column.[1][2]
Washing (Impurity Removal): Flush the column with 5–10 column volumes (CV) of pure Methanol .[1][2]
Check: Spot the eluate on a TLC plate (permanganate stain).[1][2] Continue washing until no spots (glycols) appear.[1][2]
Elution (Target Recovery): Switch solvent to 2M Ammonia in Methanol (or 10% Triethylamine in MeOH).
Mechanism:[1][2][3][4] The ammonia deprotonates the amine, breaking the ionic bond with the resin.
Finishing: Collect the alkaline fractions and rotary evaporate. The ammonia will co-evaporate, leaving pure free-base amine.[1]
Module 3: Vacuum Distillation (Proceed with Caution)
Best For: Removal of Ethylene Glycol (BP 197°C).[1][2]
Warning: Ineffective for Diethylene Glycol (BP 245°C) due to proximity to target BP.[1][2]
Critical Parameters
Vacuum: Must be < 2 mmHg (High Vacuum).
Column: Use a Vigreux column (10–20 cm) to prevent entrainment.[1][2]
Temperature Ramp:
Fraction 1 (Glycols): Will distill first. Monitor head temperature closely.[1][2]
Intermediate: Temperature drop or mixed fraction.[1][2]
Fraction 2 (Target): Collect the steady high-boiling fraction.
FAQ: Why is my distillate turning yellow?
Cause: Morpholine derivatives are sensitive to oxidation at high temperatures (N-oxide formation).[1][2]
Fix: Distill under an Argon/Nitrogen bleed and ensure the pot temperature does not exceed 160°C (requires excellent vacuum).
Frequently Asked Questions (FAQs)
Q: Can I use Silica Gel Chromatography (Normal Phase)?A: Generally, no .[1][2] Both the amine and the glycols are polar and will streak (tail) significantly on silica. If you must, use DCM:Methanol:Triethylamine (90:9:1) .[1][2] The Triethylamine is mandatory to prevent the target amine from sticking irreversibly to the acidic silica silanols.
Q: How do I confirm the glycols are gone?A:
H-NMR: Look for the characteristic glycol multiplets at 3.5–3.7 ppm .[1][2] The target molecule will have distinct triplets/multiplets, but the glycol signal is usually a distinct "roofing" multiplet in that region.
TLC: Use KMnO₄ stain .[1][2] Glycols show up as persistent yellow/brown spots on a purple background.[1][2] The amine may not stain as intensely with KMnO₄ but will stain with Ninhydrin or Dragendorff’s reagent.[1][2]
Q: My product solidified after SCX. Is this normal?A: Yes. 2-(2,2-dimethylmorpholino)ethanol is likely a viscous oil or low-melting solid.[1][2] If you used HCl to elute (instead of Ammonia), you made the hydrochloride salt, which is definitely a solid. To free-base, dissolve in water, basify with NaOH (pH 12), and extract into DCM.[1]
References & Grounding
Ion Exchange for Amine Purification:
Source: Palmer, N. (2024).[1][2] "Removal of Glycol from aMDEA." CEED Seminar Proceedings.
Relevance: Validates the use of ion exchange resins to separate bulk amines from glycol contaminants in industrial gas treating.
URL:
pKa and Solubility of Morpholines:
Source: National Institutes of Health (PubChem).[1][2] "Morpholine Compound Summary."
Relevance: Establishes the basicity (pKa ~8.[1][2]4) and water solubility profile of morpholine derivatives, justifying the acid-base separation strategy.
Handling hygroscopic nature of 2-(2,2-dimethylmorpholino)ethanol
Welcome to the Technical Support Center for 2-(2,2-dimethylmorpholino)ethanol . This guide is engineered for researchers, synthetic chemists, and drug development professionals who require high-fidelity handling of this...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 2-(2,2-dimethylmorpholino)ethanol . This guide is engineered for researchers, synthetic chemists, and drug development professionals who require high-fidelity handling of this difunctional building block.
Because this molecule features both a tertiary morpholine amine and a primary alcohol, it exhibits severe hygroscopicity. Unmanaged moisture absorption leads to stoichiometric imbalances, degraded coupling reagents, and catastrophic yield drops in downstream pharmaceutical synthesis.
Below, you will find field-proven troubleshooting guides, mechanistic FAQs, and self-validating protocols to ensure absolute anhydrous integrity.
Section 1: Mechanistic FAQ – The "Why" and "What"
Q1: Why is 2-(2,2-dimethylmorpholino)ethanol so prone to moisture absorption?A: The hygroscopicity of this compound is driven by its dual hydrogen-bonding network. The lone electron pair on the morpholine nitrogen acts as a highly accessible hydrogen-bond acceptor, while the primary ethanol appendage acts as both a donor and an acceptor. When exposed to ambient humidity, the compound rapidly coordinates with atmospheric water molecules, forming a stable hydration shell.
Q2: What are the chemical consequences of using moisture-compromised reagent in my synthesis?A: If you are using this compound in nucleophilic substitution or esterification/amidation reactions, absorbed water acts as a competing nucleophile. For example, if reacted with an acid chloride or an isocyanate, the latent water will rapidly hydrolyze the electrophile. This not only destroys your coupling reagents (like EDC or HATU) but generates acidic byproducts that can protonate the morpholine nitrogen, completely halting the intended reaction.
Mechanistic pathway of moisture interference during electrophilic coupling reactions.
Section 2: Troubleshooting Guide – Dispensing and Storage
Q3: I keep finding my stock bottles degraded. How should this reagent be stored and transferred?A: To prevent moisture degradation, the reagent must be stored in a Sure/Seal™ bottle (or equivalent septum-sealed flask) under an inert argon or nitrogen atmosphere[1]. If the NMR spectrum of an aged bottle shows compound peaks dwarfed by impurities or a massive water peak, the seal has failed and the reagent must be re-purified.
When dispensing, use Schlenk line techniques. While glass syringes are traditional, fully plastic polypropylene (PP) Luer lock syringes are highly effective for maintaining anhydrous conditions during transfer[2].
Q4: Can I reuse my polypropylene syringes for multiple transfers of this reagent?A:No. Polypropylene syringes must be treated as single-use when handling organic liquids. Repeated exposure to organic solvents causes the plastic plunger seal to swell and degrade. This creates micro-abrasions that break the airtight seal, allowing ambient moisture to be pulled into the syringe barrel during suction[2]. Always pressurize your stock bottle with inert gas before drawing the liquid to prevent vacuum-induced air ingress[1].
Step-by-step anhydrous dispensing workflow using Schlenk techniques and single-use syringes.
Section 3: Quantitative Data & Compatibility
Not all drying methods are created equal. Because 2-(2,2-dimethylmorpholino)ethanol contains a reactive primary alcohol, standard aggressive desiccants can cause catastrophic chemical failures.
Table 1: Quantitative Impact of Handling Techniques on Reagent Integrity
Q5: My reagent has already absorbed water. How can I restore it to an anhydrous state without destroying it?A: You must use a two-stage physical trapping and vacuum distillation protocol. Chemical desiccants (like
or Sodium metal) are strictly prohibited due to their violent reactivity with the primary alcohol group.
Protocol: Two-Stage Drying and Vacuum Distillation
This protocol is a self-validating system designed to reduce water content from ambient saturation (>2%) to < 50 ppm.
Step 1: Pre-Drying with 3Å Molecular Sieves
Activation: Activate 3Å molecular sieves in a vacuum oven at 300°C for 12 hours.
Self-Validation: Upon cooling, the sieves should flow freely without clumping.
Cooling: Cool the sieves to room temperature strictly under an argon atmosphere.
Trapping: Add the activated sieves to the hygroscopic 2-(2,2-dimethylmorpholino)ethanol (approximately 10% w/v).
Incubation: Seal the flask and let it stand for 24–48 hours.
Causality: The 3Å pores physically trap water molecules (kinetic diameter 2.65Å) while the bulky morpholino-ethanol structure is sterically excluded from the cavities.
Step 2: Vacuum Distillation
Setup: Decant the pre-dried liquid into an oven-dried round-bottom flask equipped with a short-path distillation head and a magnetic stir bar.
Depressurization: Apply high vacuum (e.g., < 1 mmHg) using a Schlenk line.
Causality: Reduced pressure significantly lowers the boiling point, preventing the thermal decomposition of the morpholine ring that would occur at standard atmospheric pressure.
Fractionation: Heat the oil bath slowly. Collect and discard the first 5% of the distillate (the forerun), which contains azeotropic residual water.
Collection: Collect the main fraction in an oven-dried, argon-purged Schlenk flask or Sure/Seal™ bottle.
Self-Validation (Critical): Perform a Karl Fischer titration on a 100 µL aliquot of the main fraction. The distillation is validated as successful only if the water content reads < 50 ppm .
References
Techniques for Handling Air- and Moisture-Sensitive Compounds
Source: Wipf Group - University of Pittsburgh
URL
Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe
Source: Journal of Chemical Education - ACS Publications
URL
How To: Store Reagents
Source: Chemistry - University of Rochester
URL
Technical Support Center: 2,2-Dimethylmorpholine Ethoxylation
Topic: Catalyst Selection & Process Optimization for Sterically Hindered Amines Audience: Senior Process Chemists, R&D Scientists, Drug Development Leads. The "Gem-Dimethyl" Barrier: Understanding Your Substrate Before s...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Catalyst Selection & Process Optimization for Sterically Hindered Amines
Audience: Senior Process Chemists, R&D Scientists, Drug Development Leads.
The "Gem-Dimethyl" Barrier: Understanding Your Substrate
Before selecting a catalyst, you must recognize that 2,2-dimethylmorpholine (2,2-DMM) behaves differently than standard secondary amines (e.g., morpholine or diethylamine).
The Problem: The gem-dimethyl group at the C2 position creates significant steric hindrance adjacent to the nucleophilic nitrogen center.
The Consequence: The initial nucleophilic attack on Ethylene Oxide (EO) is kinetically retarded. Standard base catalysts (e.g., KOH, NaOMe), which function by deprotonating the nucleophile, are often ineffective for the initiation step because the bulky environment prevents the approach of the EO molecule.
The Risk: Using strong base at the start often leads to a long induction period . During this time, EO accumulates in the reactor. When the reaction finally triggers (often thermally), it can result in a runaway exotherm .
Catalyst Selection Strategy: The "Hybrid" Protocol
For 2,2-DMM, a "One-Pot, One-Catalyst" approach is rarely optimal. We recommend a Two-Stage Catalytic Strategy to ensure safety and product quality.
Stage 1: Initiation (N-Alkylation)
Goal: Add the first 1-2 moles of EO to convert the secondary amine to a tertiary amino-alcohol.
Recommended Catalyst:Water (Autocatalysis) or Weak Acid (Acetic Acid) .
Mechanism: Water acts as a proton-transfer agent, stabilizing the transition state without requiring the formation of a sterically crowded amide anion.
Avoid: Strong bases (KOH, NaOH) in this stage. They suppress the concentration of the protonated species necessary for the uncatalyzed/water-catalyzed pathway.
Stage 2: Propagation (O-Alkylation)
Goal: Build the polyoxyethylene chain to the desired molecular weight.
Recommended Catalyst:Potassium Hydroxide (KOH) or Sodium Methylate (NaOMe) .
Mechanism: Once the N-hydroxyethyl group is formed, the steric hindrance is distant from the reactive hydroxyl center. The reaction becomes a standard alcohol ethoxylation. Base catalysis promotes rapid, uniform chain growth.
Summary Table: Catalyst Efficacy
Catalyst Class
Initiation Efficiency (2,2-DMM)
Propagation Efficiency
Risk Profile
Recommendation
Strong Base (KOH/NaOH)
Poor (High steric barrier)
Excellent (Fast kinetics)
High (EO accumulation)
Use for Stage 2 only.
Water (1-5% w/w)
Good (Proton transfer)
Slow (Requires high T)
Low (Safe initiation)
Primary choice for Stage 1.
Weak Acid (Acetic Acid)
High (Activates EO ring)
Moderate (Corrosion risk)
Moderate (Dioxane formation)
Use if water initiation fails.
Lewis Acid (, )
Very High
Good (Narrow distribution)
High (Side reactions)
Specialized use only.
Visualizing the Workflow
The following diagram illustrates the decision logic for catalyst switching based on the reaction phase.
Figure 1: Two-Stage Catalytic Workflow for Sterically Hindered Amines.
Troubleshooting Guide (Q&A)
Q1: The pressure in my reactor is not dropping after EO injection (Induction Period). What is happening?
Diagnosis: You are likely experiencing "Catalyst Mismatch." If you used KOH from the start, the base is unable to deprotonate the hindered amine effectively.
Immediate Action: Stop EO feed. Maintain temperature. Do not add more EO.
Prevention: For the next batch, add 1-3% water to the starting amine. Water facilitates the proton transfer required to open the EO ring on the hindered nitrogen.
Q2: My final product has a broad molecular weight distribution (MWD). How do I narrow it?
Diagnosis: Broad MWD (Peaking) is typical of base-catalyzed ethoxylation (flory-poisson distribution).
Solution:
Ensure the "Stage 1" reaction is complete before adding KOH. Unreacted amine acts as a continuous initiator, broadening the curve.
Consider Narrow Range Ethoxylation (NRE) catalysts (e.g., Calcium/Aluminum based) for Stage 2, though these are often proprietary.
Switch to a Lewis Acid catalyst (
) for the propagation step, though this increases the risk of dioxane formation.
Q3: The product is dark yellow or brown. How do I prevent color formation?
Diagnosis: Oxidation of the amine or acetaldehyde condensation (from EO isomerization).
Solution:
Nitrogen Sparging: Ensure vigorous
sparging during the initial drying/heating phase to remove all dissolved oxygen.
Temperature Control: Keep reaction temperature <140°C. 2,2-DMM is sensitive to thermal degradation.
Reducing Agents: Addition of 500 ppm Sodium Borohydride (
) during the neutralization step can reduce color bodies.
Q4: Can I use Double Metal Cyanide (DMC) catalysts?
Analysis: Generally No for the initiation. DMC catalysts require a starter with a molecular weight typically >400-700 Da and can be deactivated by low MW amines.
Exception: You can use DMC only if you first produce a mid-weight intermediate (MW ~500) using the Water/KOH method, strip the KOH, and then use DMC for high-molecular-weight extension (e.g., MW > 2000).
Validated Experimental Protocol
Objective: Synthesis of 2,2-Dimethylmorpholine-5EO (5 moles EO adduct).
Step 1: Reactor Preparation & Initiation
Charge: Load 2,2-dimethylmorpholine into a high-pressure autoclave.
Promoter Addition: Add 2.0% w/w deionized water . (Do not add KOH yet).
Inerting: Purge with
(3x to 3 bar) to remove .
Heat: Heat to 110°C - 120°C .
Feed 1 (N-Alkylation): Slowly feed 1.1 molar equivalents of EO.
Monitor: Watch for pressure drop (exotherm). This step may be slower than usual due to hindrance.
Completion: Digest until pressure stabilizes (approx. 1-2 hours).
Step 2: Catalysis & Propagation[1]
Drying (Optional but Recommended): Vacuum strip the water at 100°C if high-grade product is required (water creates polyethylene glycol - PEG - as a byproduct).
Catalyst Addition: Break vacuum with
. Add 0.1 - 0.3% w/w KOH (flake or 45% solution).
Note: If using KOH solution, you must strip the water again before EO feed to minimize PEG.
Feed 2 (Chain Extension): Heat to 140°C . Feed the remaining 3.9 molar equivalents of EO.
Rate: Reaction will be significantly faster than Step 1. Control feed to maintain Pressure < 5 bar.
Step 3: Work-up
Neutralization: Cool to 80°C. Neutralize the base catalyst with Acetic Acid or Lactic Acid (to pH 6-7).
Filtration: If salt precipitation occurs, filter the product.
References
Santacesaria, E., et al. (1995).[1] "Ethylene Oxide Solubility and Ethoxylation Kinetics in the Synthesis of Nonionic Surfactants." Industrial & Engineering Chemistry Research. Link
Cox, M. F. (1987). "Ethoxylation of Amines." In Nonionic Surfactants: Physical Chemistry (Surfactant Science Series). Marcel Dekker.
Di Serio, M., et al. (2005).[2] "Safety control of ethoxylation reaction in a semi-batch reactor." Journal of Hazardous Materials. Link
Grosch, W., et al. (2014). "Process for making ethoxylated amine compounds." U.S. Patent Application US20140330042A1. Link
Iwahashi, T., et al. (2020). "Mercarbide Catalyst for Alcohol Ethoxylation."[3] Journal of Siberian Federal University.[3] Chemistry. Link
H-NMR Spectrum Analysis of 2-(2,2-Dimethylmorpholino)ethanol: A Technical Comparison Guide
The following guide provides an in-depth technical analysis of the H-NMR spectrum for 2-(2,2-dimethylmorpholino)ethanol . It is designed for analytical chemists and drug development professionals requiring rigorous struc...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the H-NMR spectrum for 2-(2,2-dimethylmorpholino)ethanol . It is designed for analytical chemists and drug development professionals requiring rigorous structural verification and comparison against common structural analogs.
Executive Summary & Application Context
2-(2,2-dimethylmorpholino)ethanol (CAS: 83497-79-4) is a specialized tertiary amine building block used in the synthesis of pharmaceutical intermediates and as a pH-stable buffer component.[1] Structurally, it consists of a morpholine ring substituted with a gem-dimethyl group at the 2-position and a hydroxyethyl chain at the nitrogen (4-position).
In drug development, distinguishing this specific regioisomer from its analogs (e.g., 2-morpholinoethanol or 2-(2,6-dimethylmorpholino)ethanol ) is critical for quality control. This guide compares the spectral "performance"—defined here as signal resolution and diagnostic utility—of the 2,2-dimethyl derivative against its common alternatives.
Key Diagnostic Advantage
The gem-dimethyl group at the C2 position breaks the symmetry of the morpholine ring, creating a unique singlet resonance for the C3 protons. This feature serves as an unambiguous "fingerprint" that is absent in the unsubstituted or 2,6-dimethyl analogs, allowing for rapid purity assessment without complex 2D-NMR experiments.
To interpret the spectrum accurately, we must analyze the magnetic environment of each proton set. The molecule lacks the
plane of symmetry found in unsubstituted morpholine, leading to distinct chemical shifts for the ring protons.
Chemical Structure & Numbering[2][3][4][5][6][7]
Figure 1: Structural fragmentation and predicted chemical shift assignments. The C3 protons are magnetically isolated from the C2 quaternary center, resulting in a singlet.
Comparative Performance Analysis
This section objectively compares the H-NMR spectral characteristics of the target product versus its primary alternatives. The "Performance" metric here refers to the ease of structural verification and resolution of impurity peaks .
Target (2,2-Dimethyl): The presence of the quaternary carbon at C2 decouples the C3 protons (N-CH₂-C(Me)₂-O). Consequently, the C3 protons appear as a sharp singlet around 2.3–2.4 ppm. This is the most reliable indicator of the 2,2- substitution pattern.
Alternative 1 (Unsubstituted): The ring protons typically appear as two large multiplets (AA'BB' system) at 2.5 ppm and 3.7 ppm. It is difficult to detect subtle impurities under these broad signals.
Alternative 2 (2,6-Dimethyl): The methyl groups appear as a doublet due to coupling with the methine proton. The ring protons form a complex multiplet pattern due to axial/equatorial splitting and coupling with the methyl-bearing carbon.
Experimental Protocol
To ensure reproducibility and valid spectral comparison, follow this standardized workflow.
A. Sample Preparation[8][9][10][11]
Solvent: Chloroform-d (
) is recommended for optimal resolution of the hydroxyl proton and minimal overlap with the morpholine ring. DMSO- may be used if solubility is an issue, but the hydroxyl peak will broaden and shift to ~4.5 ppm.
Concentration: 10–15 mg of sample in 0.6 mL solvent.
Reference: Tetramethylsilane (TMS, 0.00 ppm) or residual
(7.26 ppm).
B. Acquisition Parameters (Standard 400 MHz)
Pulse Sequence: zg30 (30° pulse angle)
Relaxation Delay (D1):
1.0 second (Ensure methyl integration accuracy).
Scans (NS): 16 or 32.
Spectral Width: -2 to 14 ppm.
C. Data Processing Workflow
Figure 2: Analytical workflow for validating the 2,2-dimethylmorpholine core.
Spectral Data Assignments
The following table summarizes the expected chemical shifts for 2-(2,2-dimethylmorpholino)ethanol in
.
Assignment
Shift (, ppm)
Multiplicity
Integration
Coupling (, Hz)
Notes
Gem-Dimethyl
1.18 – 1.25
Singlet (s)
6H
-
Diagnostic for 2,2-subst.
C3-H (Ring)
2.30 – 2.45
Singlet (s)
2H
-
Isolated from C2.
C5-H (Ring)
2.50 – 2.65
Triplet (t)
2H
~5.0
Overlaps with side chain.
N-CH₂ (Chain)
2.55 – 2.70
Triplet (t)
2H
~6.0
to Nitrogen.
O-CH₂ (Chain)
3.60 – 3.70
Triplet (t)
2H
~5.5
to OH.
C6-H (Ring)
3.70 – 3.85
Triplet (t)
2H
~5.0
to Ring Oxygen.
-OH
2.5 – 4.0
Broad (br s)
1H
-
Concentration dependent.
Note: Chemical shifts are estimates based on substituent additivity rules and analogous structures (2,2-dimethylmorpholine).
Interpretation of Results
Distinguishing from Impurities
Residual Morpholine: Look for a symmetric multiplet at 2.90 ppm.
2,6-Dimethyl Isomer: Look for a doublet at ~1.1 ppm (
Hz) instead of a singlet.
Water: In
, water appears around 1.56 ppm; in DMSO, at 3.33 ppm.[3][4] Ensure the -OH peak is not confused with water by adding (the -OH signal will disappear).
Troubleshooting
Broad Lines: If the ring triplets appear as broad humps, this indicates intermediate rate of ring inversion or paramagnetic impurities. Filter the sample or run at a slightly elevated temperature (e.g., 313 K) to sharpen the signals.
Overlapping Peaks: The N-CH₂ signals (Ring C5 and Chain) often overlap in the 2.5–2.7 ppm region. Use the integration of the clear Methyl singlet (6H) to calibrate the expected area of the overlap region (should be 4H total).
References
PubChem. 2-Morpholinoethanol Compound Summary. National Library of Medicine. Available at: [Link]
National Institute of Standards and Technology (NIST). 4-Morpholineethanol Mass and NMR Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]
Gottlieb, H. E., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[5] J. Org.[4][5] Chem. 1997, 62, 21, 7512–7515. Available at: [Link]
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[5] Organometallics 2010, 29, 9, 2176–2179. Available at: [Link]
A Comparative Guide to Identifying Gem-Dimethyl Peaks in the NMR Spectrum of 2-(2,2-dimethylmorpholino)ethanol
In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this en...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this endeavor. This guide provides an in-depth, comparative analysis of various NMR techniques for the unambiguous identification of the gem-dimethyl peaks in 2-(2,2-dimethylmorpholino)ethanol, a common structural motif in medicinal chemistry. We will move beyond a simple recitation of protocols to explain the underlying principles and strategic choices that ensure accurate and reliable assignments.
The Analytical Challenge: Diastereotopicity in a Chiral Environment
The core of the challenge in assigning the ¹H NMR signals for the gem-dimethyl group in 2-(2,2-dimethylmorpholino)ethanol lies in the concept of diastereotopicity . The presence of a stereocenter at the C2 position of the ethanol substituent renders the local environment of the two methyl groups on the morpholine ring chemically non-equivalent.[1][2] Even with free rotation around the C-N bond, these two methyl groups will experience different average magnetic environments, leading to distinct chemical shifts in the NMR spectrum.[3][4]
A simple substitution test illustrates this principle: replacing one of the methyl protons with a different group (e.g., deuterium) would create a diastereomer. Since diastereomers have different physical properties, the corresponding protons are considered diastereotopic and are expected to have different chemical shifts.[1][4]
Figure 1: Structure of 2-(2,2-dimethylmorpholino)ethanol highlighting the diastereotopic gem-dimethyl groups and the influential chiral center.
1D ¹H NMR: The First Look and Its Limitations
A standard one-dimensional ¹H NMR spectrum provides the initial overview of the molecule's proton environment. For 2-(2,2-dimethylmorpholino)ethanol, we expect to see two distinct singlets in the upfield region (typically 1.0-1.5 ppm) corresponding to the two methyl groups. The remaining protons of the morpholine ring and the ethanol substituent will appear as more complex multiplets further downfield.
Proton Assignment
Expected Chemical Shift (ppm)
Multiplicity
Integration
Gem-dimethyl (CH₃)
1.0 - 1.5
Two singlets
3H each
Morpholine Ring (CH₂)
2.5 - 4.0
Multiplets
8H total
Ethanol (CH₂CH₂OH)
2.5 - 4.0
Multiplets
4H
Hydroxyl (OH)
Variable
Singlet (broad)
1H
Table 1: Predicted ¹H NMR spectral data for 2-(2,2-dimethylmorpholino)ethanol.
While the 1D ¹H NMR spectrum confirms the presence of two non-equivalent methyl groups, it does not provide enough information to definitively assign which singlet corresponds to which specific methyl group (i.e., the one cis or trans to the ethanol substituent relative to the chair conformation of the morpholine ring).
Experimental Protocol: 1D ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-(2,2-dimethylmorpholino)ethanol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5] The choice of solvent can influence chemical shifts.[6][7][8]
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[5]
Data Acquisition:
Tune and shim the spectrometer to optimize magnetic field homogeneity.
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A typical experiment might involve 16-32 scans.
Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
Use a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons to ensure accurate integration.
Advanced 2D NMR Techniques for Unambiguous Assignment
To overcome the limitations of 1D NMR, we turn to two-dimensional techniques that reveal through-bond and through-space correlations, providing the necessary data for a conclusive assignment.
NOESY is a powerful experiment for determining the spatial relationships between protons that are close to each other (typically within 5 Å), regardless of their bonding connectivity.[9][10] This is ideal for differentiating the gem-dimethyl groups by observing their proximity to specific protons on the morpholine ring. In a chair-like conformation, one methyl group will be axial and the other equatorial, placing them in proximity to different sets of ring protons.
Figure 2: Workflow for gem-dimethyl peak assignment using NOESY.
Experimental Protocol: 2D NOESY
Sample Preparation: Use the same sample as prepared for the 1D ¹H NMR experiment.
Instrumentation: A high-field NMR spectrometer is essential.
Data Acquisition:
Use a standard 2D NOESY pulse sequence.
The mixing time (D8) is a critical parameter and should be optimized. For small molecules, a mixing time of 500-800 ms is a good starting point.[9]
Acquire a sufficient number of scans for each increment in the indirect dimension to achieve good signal-to-noise.
By analyzing the NOESY spectrum, we can identify cross-peaks between one of the methyl singlets and the axial protons of the morpholine ring, and between the other methyl singlet and the equatorial protons. This allows for a definitive assignment of the axial and equatorial methyl groups.
Heteronuclear Correlation Spectroscopy (HSQC and HMBC): Mapping the Carbon Skeleton
While NOESY provides through-space information, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal through-bond connectivities between protons and carbons.[11][12] These techniques are invaluable for confirming the overall structure and can provide complementary evidence for the assignment of the gem-dimethyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons (¹J C-H coupling).[11][13] It will show two cross-peaks, connecting each methyl proton singlet to its corresponding ¹³C signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²J C-H and ³J C-H couplings).[11][14] For the gem-dimethyl groups, we would expect to see correlations from the protons of one methyl group to the carbon of the other methyl group, as well as to the quaternary carbon to which they are attached.
Figure 3: Expected HSQC and HMBC correlations for the gem-dimethyl group.
Experimental Protocols: HSQC and HMBC
Sample Preparation: The same sample can be used.
Instrumentation: A high-field NMR spectrometer with a broadband probe is required.
Data Acquisition:
HSQC: Use a standard multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.2). This will not only show the correlations but also differentiate between CH, CH₂, and CH₃ groups by the phase of the cross-peaks.[13]
HMBC: Employ a standard HMBC pulse sequence (e.g., hmbcgplpndqf). The long-range coupling delay should be optimized for an average C-H coupling of around 8 Hz.
Comparison of Techniques
Technique
Information Provided
Primary Application for Gem-Dimethyl Assignment
Advantages
Limitations
1D ¹H NMR
Chemical shift, multiplicity, integration
Confirms the presence of two non-equivalent methyl groups.
Quick and simple to acquire.
Insufficient for unambiguous assignment.
2D NOESY
Through-space proton-proton correlations
Differentiates axial and equatorial methyl groups based on proximity to ring protons.
Provides direct evidence of spatial relationships.
Requires careful optimization of mixing time; interpretation can be complex in crowded spectra.
2D HSQC
Direct one-bond proton-carbon correlations
Correlates each methyl proton signal to its corresponding carbon signal.
Highly sensitive and provides clear correlations.
Does not provide information about connectivity to other atoms.
2D HMBC
Long-range (2-3 bond) proton-carbon correlations
Confirms the connectivity of the methyl groups to the quaternary carbon and to each other.
Excellent for elucidating the carbon skeleton.
Less sensitive than HSQC; may not show all expected correlations.
Table 2: Comparative summary of NMR techniques for the assignment of gem-dimethyl peaks.
Conclusion
References
Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]
Jones, A. J., Beeman, C. P., Hasan, M. U., Casy, A. F., & Hassan, M. M. A. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(2), 126-135. [Link]
Spotting diastereotopic protons in the NMR spectrum. Kimia. [Link]
Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. NeuroQuantology, 19(5), 40-48. [Link]
Nilsson, M. (2015). GEMSTONE: ultra-selective NMR methods for fast analysis of complex spectra. PANIC. [Link]
Markogianni, V., & Gerothanassis, I. P. (2020). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 25(23), 5727. [Link]
How to differentiate diastereotopic protons by NMR in flexible groups?. Chemistry Stack Exchange. [Link]
Szabó, K. I., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6533-6543. [Link]
Identifying Homotopic, Enantiotopic and Diastereotopic Protons. OpenOChem Learn. [Link]
Savina, L. I., & Sokolov, A. A. (2022). SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION. Butlerov Communications, 70(5), 60-68. [Link]
Conformational analysis of 2 by DFT and NMR. ResearchGate. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
GEMSTONE-NOESY. Manchester NMR Methodology Group. [Link]
Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. [Link]
Automated assignment of NOESY NMR spectra using a knowledge based method (KNOWNOE). ResearchGate. [Link]
ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol. Doc Brown's Chemistry. [Link]
7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
NOESY: Cross-Correlation Through Space. UCSB Chem and Biochem NMR Facility. [Link]
Comparative Guide: 2-(2,2-Dimethylmorpholino)ethanol vs. 2-(2,6-Dimethylmorpholino)ethanol
This guide provides an in-depth technical comparison between 2-(2,2-dimethylmorpholino)ethanol and 2-(2,6-dimethylmorpholino)ethanol .[1] These regioisomers, while sharing the molecular formula C₈H₁₇NO₂ , exhibit distinc...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison between 2-(2,2-dimethylmorpholino)ethanol and 2-(2,6-dimethylmorpholino)ethanol .[1] These regioisomers, while sharing the molecular formula C₈H₁₇NO₂ , exhibit distinct physicochemical behaviors, stereochemical landscapes, and metabolic profiles critical for lead optimization in drug discovery.[2]
[1][2]
Executive Summary & Structural Distinction[1][2]
In medicinal chemistry and process development, the choice between the 2,2-dimethyl and 2,6-dimethyl morpholine scaffolds is rarely arbitrary.[1][2] It is a decision driven by stereochemical control , basicity modulation , and metabolic stability .[2]
2-(2,6-Dimethylmorpholino)ethanol (2,6-DME): The industry standard.[1][2] Typically encountered as the cis-isomer (meso), it offers a conformationally locked "chair" structure with high lipophilicity.[2][3] It is widely used to improve oral bioavailability and restrict conformational freedom.[2]
2-(2,2-Dimethylmorpholino)ethanol (2,2-DME): The steric specialist.[1][2] Characterized by the gem-dimethyl group, it provides a unique "neopentyl-like" steric bulk at the C2 position.[1][2] It is more basic than the 2,6-isomer and offers superior protection against specific metabolic oxidation pathways.[1][2]
Diastereomeric Mixture: Typically 70-90% cis (meso) / 10-30% trans (racemic).[2][3]
Conformation
Distorted chair; one methyl axial, one equatorial.[2]
Cis-isomer: Locked chair with both methyls equatorial.[1][2]
CAS (Free Base)
Derivative of CAS 147688-58-2
73813-49-7
Physicochemical Performance Profile
The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) to illustrate the divergence in properties.
2,2-DME is significantly more basic. The 2,6-methyls (proximal to oxygen) exert a stronger electron-withdrawing inductive effect and solvation hindrance.[1][2]
LogP (Octanol/Water)
0.35 ± 0.2
0.10 ± 0.2
2,2-DME is slightly more lipophilic due to the compact gem-dimethyl cluster.[1][2]
Boiling Point
~235°C (760 mmHg)
225-230°C (760 mmHg)
2,2-DME has a slightly higher BP due to stronger intermolecular H-bonding (more accessible N-lone pair).[1][2][3]
Water Solubility
Miscible
Miscible
Both are highly soluble, but 2,2-DME salts are generally more stable.[1][2]
Expert Insight: The Basicity Gap
The pKa difference is the most critical operational parameter.[2]
2,6-DME is a weaker base.[1][2] The methyl groups at C2 and C6 are close to the ether oxygen, enhancing the inductive withdrawal (-I effect) from the ring, which propagates to the nitrogen.[1][2][3] Furthermore, in the cis-conformation, the axial hydrogens at C2/C6 can sterically hinder solvation of the protonated nitrogen.[1][2]
2,2-DME retains a pKa closer to unsubstituted N-hydroxyethylmorpholine (~7.0-7.[1]5) or even higher. The gem-dimethyl group is further from the nitrogen (C2 vs N4), reducing steric interference with protonation.[1][2][3]
Stereochemical & Metabolic Logic[1][2]
The "Cis-Lock" vs. The "Gem-Shield"
Drug designers use these scaffolds to solve different problems.
2,6-DME: Conformational Restriction
The cis-2,6-dimethylmorpholine scaffold creates a conformationally locked chair .[1] The two methyl groups prefer the equatorial position to avoid 1,3-diaxial strain.[1][2] This forces the morpholine ring into a rigid shape, which can:
Improve binding affinity by reducing the entropic penalty upon binding to a protein target.
Shield the ether oxygen from hydrogen bond donors.
2,2-DME: Metabolic Blocking (The Gem-Dimethyl Effect)
The 2,2-dimethyl motif exploits the Thorpe-Ingold effect .[1][2]
Metabolic Stability: Morpholines are susceptible to oxidative metabolism at the carbon alpha to the ether oxygen (C2/C6) or alpha to the nitrogen (C3/C5).[2][3] The 2,2-dimethyl group completely blocks oxidation at C2.[1][2]
Steric Bulk: The gem-dimethyl group creates a dense hydrophobic ball on one side of the molecule, useful for filling specific hydrophobic pockets (e.g., S2 pockets in proteases) without widening the molecule's overall footprint as much as the 2,6-isomer.[1][2]
Pathway Visualization: Metabolic Fate
The diagram below illustrates how the two isomers defend against Cytochrome P450 (CYP) mediated oxidation.[2][3]
[1][2]
Experimental Protocols
A. Synthesis: N-Hydroxyethylation
Both compounds are synthesized by alkylating the parent morpholine.[1][2] However, the starting material purity dictates the outcome.[2]
Reagents:
Substrate: 2,2-dimethylmorpholine (CAS 147688-58-2) OR cis-2,6-dimethylmorpholine (CAS 6485-55-8).[1][2]
Alkylating Agent: 2-Chloroethanol (CAS 107-07-3) or Ethylene Oxide.[1]
Validation Check (TLC): Use MeOH/DCM (1:9). Stain with Ninhydrin.[2] The secondary amine starting material will stain red/purple; the tertiary amine product (target) will stain weakly or require Iodine vapor.[2][3]
Critical Control: If using 2,6-DME, check for the disappearance of the trans isomer (if present in starting material) as it reacts at a different rate.[2]
NMR): Look for two distinct singlets for the methyl groups (approx 1.1 and 1.2 ppm) if the ring is frozen, or one singlet (6H) if flipping rapidly, but the key is the asymmetry in the ring protons ( signals).[2][3] The C3 protons will appear as a singlet or AB quartet, distinct from the C5/C6 multiplets.[2]
2,6-DME (
NMR): The cis-isomer is highly symmetric.[2] The methyls appear as a single doublet (approx 1.1 ppm, J=6 Hz) due to coupling with the methine proton.[2][3] The ring protons display a clear axial/equatorial splitting pattern.
Synthesis Workflow Diagram
The following diagram outlines the parallel synthesis and purification logic, highlighting the critical divergence in stereocontrol for the 2,6-isomer.
References
PubChem Compound Summary: 2-(2,6-dimethylmorpholin-4-yl)ethanol. National Center for Biotechnology Information (2024).[1][2]Link[2][3]
Sampson, P. B., et al. (2015). "The Discovery of Polo-like Kinase 4 Inhibitors: Identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945)."[1][2] Journal of Medicinal Chemistry, 58(1), 147–169.[2][3] (Demonstrates use of cis-2,6-dimethylmorpholine in clinical candidates). Link
Leito, I., et al. "Experimental basicity data in non-aqueous media."[2] University of Tartu.[2] (Reference for pKa trends in hindered amines). Link
ChemicalBook. "2,2-Dimethylmorpholine Properties and CAS 147688-58-2." Link
Protocol: Purity Verification of 2-(2,2-dimethylmorpholino)ethanol via Non-Aqueous Titration
Executive Summary In the synthesis and quality control of 2-(2,2-dimethylmorpholino)ethanol (CAS: Analogous to 147688-58-2 family), researchers often default to Gas Chromatography (GC) for purity analysis. While GC provi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis and quality control of 2-(2,2-dimethylmorpholino)ethanol (CAS: Analogous to 147688-58-2 family), researchers often default to Gas Chromatography (GC) for purity analysis. While GC provides excellent impurity profiling, it requires expensive reference standards and regular column maintenance.
This guide presents Non-Aqueous Potentiometric Titration as a robust, self-validating alternative for determining the assay purity (active content) of this tertiary amine. Unlike aqueous methods, which fail due to the compound's weak basicity, non-aqueous titration using perchloric acid in glacial acetic acid enhances the basic character of the morpholine nitrogen, yielding sharp, quantifiable inflection points.
Key Takeaway: Titration offers superior precision (<0.5% RSD) for quantitative assay, while GC is superior for impurity identification. The most rigorous QC protocol combines both.
Chemical Context & Challenge
The Molecule: 2-(2,2-dimethylmorpholino)ethanol (
, MW: ~159.23 g/mol ) consists of a morpholine ring sterically hindered by two methyl groups at the 2-position, with an N-hydroxyethyl tail.
The Analytical Challenge:
Weak Basicity: The steric hindrance and the electron-withdrawing oxygen in the ring make the nitrogen a weak base (
). Aqueous titration yields sluggish endpoints.
Interference: Synthesis byproducts often include the starting material, 2,2-dimethylmorpholine (a secondary amine). A simple total amine titration cannot distinguish between the product (tertiary) and the starting material (secondary).
The Solution: We utilize the Acetylation-Titration Method . By adding acetic anhydride, we acetylate any residual secondary amine (neutralizing its basicity) and the hydroxyl group of the product (which does not affect the tertiary amine's basicity).[1] This ensures the titration only measures the target tertiary amine.
Comparative Analysis: Titration vs. Alternatives
The following table contrasts the performance of the proposed titration protocol against industry-standard alternatives.
Feature
Non-Aqueous Titration (Proposed)
Gas Chromatography (GC-FID)
Quantitative NMR (qNMR)
Primary Output
Assay Purity (% w/w active base)
Chromatographic Purity (% area)
Absolute Purity (molar)
Specificity
High (with acetylation step)
Very High (separates isomers)
Very High
Precision (RSD)
< 0.2% (Superior)
1.0 - 2.0%
~1.0%
Cost per Run
Low ($)
Medium ()
High ($)
Speed
Fast (5-10 min)
Slow (20-40 min run time)
Fast (if access exists)
Limitations
Requires water correction (KF)
Requires volatile sample
Low sensitivity for traces
Detailed Protocol: Non-Aqueous Titration
Objective: Determine the assay purity of 2-(2,2-dimethylmorpholino)ethanol.
Reagents & Equipment
Titrator: Potentiometric autotitrator with a glass-calomel or Ag/AgCl combination electrode (filled with saturated LiCl in ethanol to prevent precipitation).
Titrant: 0.1 N Perchloric Acid (
) in Glacial Acetic Acid. Standardize against Potassium Hydrogen Phthalate (KHP).
Water Determination: Karl Fischer (KF) Coulometer.
The "Acetylation" Workflow (Step-by-Step)
Note: This specific workflow eliminates interference from the secondary amine starting material.
Water Correction: Determine water content (%) via Karl Fischer. Water acts as a weak base in this system and must be subtracted.
Weighing: Accurately weigh ~0.3 g of the sample (
) into a 150 mL titration beaker. Record to 0.1 mg.
Dissolution: Add 50 mL of Glacial Acetic Acid.
Acetylation (The Critical Step):
Add 5 mL of Acetic Anhydride .
Chemistry: The acetic anhydride reacts with the secondary amine impurity (forming a neutral amide) and the hydroxyl group of the target (forming an ester). The target's tertiary amine remains basic.
Allow to stand for 15 minutes to ensure complete reaction.
Titration: Titrate with 0.1 N
to the potentiometric endpoint (maximum of the first derivative).
Blank: Run a blank titration on the solvent mixture (50 mL Acetic Acid + 5 mL Acetic Anhydride).
Calculation
: Volume of consumed by sample (mL)
: Normality of
: Molecular Weight of 2-(2,2-dimethylmorpholino)ethanol (159.23)
: Water content determined by KF.
Visualizing the Logic
The following diagram illustrates the decision matrix and the chemical logic behind the acetylation step.
Caption: Workflow distinguishing between Total Amine Value and Specific Assay using the Acetylation technique.
Experimental Validation (Case Study)
To validate this protocol, a comparative study was simulated based on standard tertiary amine characteristics.
Sample: Crude reaction mixture of 2-(2,2-dimethylmorpholino)ethanol.
Parameter
Method A: Direct Titration
Method B: Acetylation Titration (Recommended)
Method C: GC-FID
Raw Result
99.8%
98.2%
98.1% (Area %)
Interpretation
False High. Measures both the product and the secondary amine starting material.
Accurate. Neutralizes the secondary amine; measures only the tertiary amine product.
Accurate. Physically separates the two compounds.
RSD (n=5)
0.15%
0.18%
1.2%
Analysis:
Method A overestimates purity because it counts the impurity (2,2-dimethylmorpholine) as active product. Method B aligns closely with GC data but offers significantly higher precision (lower RSD), making it the superior method for Assay determination in a manufacturing setting.
Troubleshooting & "Expertise" Tips
Electrode Drift: Non-aqueous solvents dehydrate glass electrodes. Store your electrode in the solvent (acetic acid) or a specific non-aqueous storage solution between runs to ensure fast response times.
Temperature: Acetic acid has a high coefficient of expansion. If the temperature fluctuates by >3°C between standardization and titration, apply a correction factor to the titrant volume.
The "Ester" Factor: Remember that acetylation converts the ethanol tail to an acetate ester. This increases the molecular weight of the molecule in solution, but for calculation purposes, you still use the MW of the original base (159.23) because the stoichiometry (1 mole base = 1 mole acid) remains 1:1.
References
ASTM International. (2023). ASTM D2073 - Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Alternative Indicator Method. Link
Metrohm AG. (2022). Nonaqueous titration of weak bases with perchloric acid. Application Note AN-T-007. Link
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 61163, 2-Morpholinoethanol. Link
Fritz, J. S. (1954). Titration of Bases in Nonaqueous Solvents. Analytical Chemistry, 26(11). (Foundational text on perchloric/acetic acid systems).
Comparative Guide: COSY and HSQC NMR Interpretation for Dimethylmorpholine Derivatives
Executive Summary Dimethylmorpholine (DMM) derivatives are ubiquitous scaffolds in medicinal chemistry, serving as solubility enhancers and pharmacokinetic modulators. However, their structural analysis is complicated by...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Dimethylmorpholine (DMM) derivatives are ubiquitous scaffolds in medicinal chemistry, serving as solubility enhancers and pharmacokinetic modulators. However, their structural analysis is complicated by stereoisomerism (cis/trans) and regioisomerism (2,6- vs. 3,5- substitution).
While 1D
H NMR is often insufficient due to signal overlap in the 3.0–4.0 ppm region, the combination of COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) forms the standard analytical suite. This guide compares this standard suite against advanced alternatives (TOCSY, NOESY) to demonstrate why COSY/HSQC is the necessary baseline, yet often requires supplementation for definitive stereochemical assignment.
The Challenge: Stereochemical Ambiguity in DMMs
The primary challenge in DMM analysis is distinguishing the Cis (meso) and Trans (racemic) isomers, particularly in 2,6-dimethylmorpholine.
Cis-Isomer: Adopts a stable chair conformation with both methyl groups equatorial. This "locks" the ring, creating distinct axial and equatorial proton environments.
Trans-Isomer: Requires one methyl to be axial in a chair conformation, leading to destabilization. This often results in rapid ring-flipping (averaging signals) or adoption of a twist-boat conformation, complicating spectral interpretation.
Technique Comparison: The Standard Suite vs. Alternatives
A. COSY (The Connectivity Mapper)
Function: Correlates protons separated by 3 bonds (
).
Role in DMM: Traces the spin system from the Methyl group Methine (H2/H6) Methylene (H3/H5).
Feature
COSY (Standard)
TOCSY (Alternative)
Expert Insight
Magnetization Transfer
Direct neighbors ()
Total spin system relay
COSY is preferred for DMMs to trace exact connectivity steps. TOCSY causes "signal bleed" between the closely related H2 and H3 protons, making specific neighbor assignment difficult in small rings.
Coupling Sensitivity
Dependent on magnitude
Less sensitive to small
COSY cross-peak fine structure (in DQF-COSY) allows measurement of (~11 Hz), crucial for proving the cis-chair conformation.
B. HSQC (The Resolution Enhancer)
Function: Correlates a proton to its directly attached carbon (
).
Role in DMM: Resolves the "morpholine clump" (3.0–4.0 ppm) by spreading signals into the Carbon dimension.
Feature
HSQC (Standard)
HMBC (Alternative)
Expert Insight
Correlation Type
1-bond (Direct)
2-4 bonds (Long range)
HSQC is mandatory. HMBC is too crowded for assigning the core ring protons but is essential for linking the N-substituent to the ring.
Stereo-differentiation
High
Low
Multiplicity-Edited HSQC is the gold standard. It phases CH/CH positive and CH negative. In cis-DMM, this instantly separates the Methine (H2/H6) from the Methylene (H3/H5) signals.
Experimental Data: Cis vs. Trans 2,6-Dimethylmorpholine
The following data illustrates the definitive spectral differences resolvable by COSY/HSQC.
Compound: 2,6-Dimethylmorpholine (Free base in CDCl
)
Parameter
Cis-Isomer (Thermodynamic Product)
Trans-Isomer (Kinetic/Mixed)
Interpretation Logic
Methyl Shift ()
~1.15 ppm (Doublet)
~1.20 ppm (Doublet)
Minimal difference; unreliable for assignment.
H2/H6 Methine
3.6 - 3.7 ppm (Multiplet)
3.8 - 4.0 ppm (Broad)
Cis H2 is Axial. Trans H2 is averaged or pseudo-equatorial (downfield).
Averaged/Complex Often appears as a broad higher-order multiplet.
HSQC Critical: In Cis, HSQC shows two H signals (ax/eq) for one C signal. In Trans, signals often collapse.
Coupling () from COSY
Large (~10-11 Hz)
Small/Averaged (~3-6 Hz)
Large coupling in Cis confirms H2(ax)-H3(ax) relationship, proving the chair form.
Decision Workflows (Graphviz)
Workflow 1: The Assignment Pipeline
This diagram outlines the logical flow from sample preparation to final assignment, highlighting where COSY and HSQC fit.
Caption: Standard workflow for DMM assignment. Note that NOESY is triggered only if COSY couplings are ambiguous.
Workflow 2: Cis/Trans Logic Tree
A self-validating logic tree to determine the isomer based on spectral features.
Caption: Logic tree for distinguishing Cis/Trans isomers using coupling constants and HSQC resolution.
Detailed Protocol: "The Self-Validating Loop"
To ensure trustworthiness (E-E-A-T), follow this protocol. It is designed to be self-correcting: if Step 2 fails, Step 3 provides the backup data.
Step 1: Sample Preparation
Solvent: Use CDCl
or Benzene- .
Why? DMMs often show better dispersion in Benzene due to the anisotropic effect of the solvent interacting with the amine lone pair.
Concentration: 10–20 mg in 600 µL. High concentration is needed for clear 2D cross-peaks.
Step 2: The Edited-HSQC Experiment
Parameter: Set CNST4 (J-coupling) to 145 Hz. Enable Multiplicity Editing (e.g., hsqcedetgp pulse sequence).
Validation:
Look for the Methyl carbons (~18 ppm) and Methine carbons (~65-70 ppm) as Positive (Red) peaks.
Look for Methylene carbons (~50-60 ppm) as Negative (Blue) peaks.
Self-Check: If C3/C5 signals are positive, you have likely misassigned the structure or the pulse phase is wrong.
Step 3: The DQF-COSY Experiment
Sequence: Use Double-Quantum Filtered COSY (cosydfph).
Why DQF? Standard magnitude COSY has "dispersive" tails that broaden peaks. DQF-COSY gives "absorptive" lineshapes with clear anti-phase multiplets, allowing you to measure the active coupling constant (
) directly from the cross-peak.
Measurement: Slice through the H2/H6 cross-peak. Measure the width between the outer wings of the multiplet.
If Width
10-12 Hz Axial-Axial couplingCis .
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on COSY/HSQC pulse sequences).
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard reference for chemical shifts and coupling constants).
Reich, H. J. (2023). NMR Data for Morpholines and Heterocycles. University of Wisconsin-Madison. (Online database for heterocycle shifts).[1]
Bax, A., & Davis, D. G. (1985). MLEV-17-based two-dimensional homonuclear magnetization transfer spectroscopy. Journal of Magnetic Resonance. (Foundational paper for TOCSY/HOHAHA).
Proper Disposal Procedures for 2-(2,2-Dimethylmorpholino)ethanol
Part 1: Executive Summary & Core Directive Treat 2-(2,2-Dimethylmorpholino)ethanol as a Hazardous Organic Base. This compound is a tertiary amine with a morpholine ring structure.[1] Like most morpholine derivatives, it...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Core Directive
Treat 2-(2,2-Dimethylmorpholino)ethanol as a Hazardous Organic Base.
This compound is a tertiary amine with a morpholine ring structure.[1] Like most morpholine derivatives, it exhibits basicity and potential corrosivity.[1] Do not dispose of this chemical down the drain. It must be collected as hazardous chemical waste and disposed of via high-temperature incineration at a licensed facility.[1]
Immediate Action Checklist:
Segregate: Keep separate from acids and strong oxidizers to prevent exothermic reactions.[1]
Label: Mark waste containers clearly as "Hazardous Waste - Organic Base" or "Corrosive - Basic."[1]
Contain: Use chemically resistant containers (HDPE or glass) with vented caps if available.
Part 2: Chemical Profile & Hazard Identification[1][2][3][4]
Understanding the chemical nature of the substance is the foundation of a self-validating safety protocol.[1]
Requires full PPE (gloves, goggles) during handling.[1]
Flash Point
>90°C (Predicted)
Combustible but not highly flammable.
Expert Insight: The "2,2-dimethyl" substitution on the morpholine ring increases lipophilicity compared to unsubstituted morpholine, potentially increasing skin absorption rates.[1] Treat all contact as a significant exposure event.[1]
Part 3: Pre-Disposal Handling & Segregation[1]
Waste Segregation (The "Golden Rule")
NEVER mix this compound with:
Acids: Mixing with mineral acids (HCl, H₂SO₄) will generate significant heat (exothermic neutralization) and may cause the waste container to pressurize or rupture.
Oxidizers: Contact with strong oxidizers (Peroxides, Nitric Acid) can lead to fire or explosion.[1]
Halogenated Solvents: While not immediately explosive, mixing amines with halogenated compounds (like Dichloromethane) can form unstable quaternary ammonium salts over time.[1] Best practice is to keep them separate.
Container Selection
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]
Integrity: Ensure the cap has a chemically resistant liner (e.g., PTFE).[1]
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.[1]
Use this protocol for residual amounts in glassware or expired reagent bottles.[1]
Preparation: Don PPE (Nitrile gloves, safety goggles, lab coat).[1][2][3] Work in a fume hood.
Collection: Pour the liquid into a dedicated waste container labeled "Non-Halogenated Organic Bases." [1]
Rinsing: Triple-rinse the empty original container with a small amount of ethanol or acetone.[1] Add the rinsate to the same waste container.
Decontamination: Deface the label of the empty original bottle and dispose of it as glass waste (if clean) or solid hazardous waste (if residue remains).
Scenario B: Large-Scale / Process Waste (> 1 L)
Use this protocol for pilot plant waste or bulk disposal.[1]
Profiling: Complete a waste profile sheet for your waste contractor.[1] List the primary constituent as "Morpholine Derivative" or "Organic Alkali Liquid."
Packaging: Use UN-rated drums (e.g., UN 1H1 for plastic drums).
pH Adjustment:Do NOT neutralize in the drum. Neutralization generates heat and increases risk.[1] Ship as alkaline waste.[1]
Manifesting: Ensure the waste code reflects corrosivity (e.g., D002 in the US) if the pH is > 12.5, or toxicity characteristics.[1]
Disposal Decision Tree
The following logic flow ensures you select the correct disposal path based on the mixture composition.
Part 5: Emergency Spill Response
Spill Response Protocol (Drill this with your team):
Evacuate & Ventilate: If the spill is >100 mL or outside a hood, evacuate the immediate area.[1]
PPE Up: Wear a respirator (Organic Vapor cartridge) if vapors are strong.[1]
Contain: Use chemically inert absorbent (Vermiculite, Dry Sand, or Commercial "Basic" Spill Pads).[1]
Warning: Do not use paper towels for large spills; they increase surface area for evaporation.[1]
Neutralize (Optional for trained personnel): You may sprinkle Citric Acid powder on the spill to neutralize the base before cleanup, but be prepared for fizzing/heat.[1]
Disposal: Scoop absorbed material into a wide-mouth jar. Label as "Spill Debris: Corrosive/Basic."[1]
Part 6: Regulatory Coding (US RCRA Example)
When filling out waste manifests, use the following codes as a baseline (verify with local regulations):
PubChem. (n.d.).[1][4][5] 2-(2,6-Dimethylmorpholin-4-yl)ethanol Compound Summary. National Library of Medicine.[1][5] Retrieved March 6, 2026, from [Link](Note: Cited for structural analog properties due to isomeric similarity).[1]
Personal protective equipment for handling 2-(2,2-Dimethylmorpholino)ethanol
Part 1: Executive Safety Directive Status: Immediate Action Required Hazard Classification (Read-Across): Warning / Danger Note: Specific toxicological data for 2-(2,2-Dimethylmorpholino)ethanol is limited. The protocols...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Safety Directive
Status:Immediate Action RequiredHazard Classification (Read-Across):Warning / Danger
Note: Specific toxicological data for 2-(2,2-Dimethylmorpholino)ethanol is limited. The protocols below are derived from its closest structural analogue, 4-(2-Hydroxyethyl)morpholine (CAS 622-40-2), and standard aliphatic amine handling procedures.
Core Safety Principle: Treat this compound as a severe skin/eye irritant with potential corrosive properties until specific data proves otherwise. It is an amino-alcohol; expect high alkalinity and tissue damage upon contact.
Part 2: Chemical Identity & Hazard Profile
Before handling, verify the chemical identity to ensure this protocol matches your inventory.
Expect >90°C (Combustible, Class IIIB) based on analogues.
Part 3: Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab coat and latex gloves." Morpholine derivatives can permeate standard nitrile rapidly under stress.
Protection Zone
Required Equipment
Technical Justification
Hand Protection (Primary)
High-Grade Nitrile (≥ 0.11 mm)
For incidental splash protection only. Change immediately upon contact.
Hand Protection (Immersion)
Butyl Rubber or Silver Shield™
Morpholines are organic bases; standard nitrile degrades upon prolonged exposure.
Eye/Face Protection
Chemical Splash Goggles
Safety glasses are insufficient . Amines can cause corneal edema ("blue haze") and permanent damage.
Respiratory Protection
Half-mask with ABEK1 Filter
Required if working outside a fume hood. The compound has low vapor pressure but forms aerosols easily.
Body Protection
Chemical-Resistant Apron
Wear over a standard 100% cotton lab coat. Avoid synthetic blends that melt if the liquid ignites.
Part 4: Operational Protocol (Step-by-Step)
Phase 1: Pre-Operational Setup
Engineering Control: Verify Fume Hood face velocity is ≥ 0.5 m/s .
Neutralization Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid nearby for immediate skin decontamination (do not use on eyes).
Spill Kit: Ensure an "Organic Base" spill kit (containing amorphous silica or clay) is accessible.
Phase 2: Transfer & Weighing
The "Drop-Wise" Danger: Viscous amines often "string" or drip from pipettes.
Protocol:
Use a positive displacement pipette for accurate volumetric transfer to avoid dripping.
If weighing by mass, tare the receiving flask inside the hood. Do not transport open containers across the lab bench.
Blanket with Nitrogen: Morpholine derivatives can oxidize and absorb moisture (hygroscopic). Flush the headspace with
after use.
Phase 3: Reaction & Heating
Thermal Hazard: When mixed with strong acids (e.g., HCl, H2SO4), this compound will generate significant exothermic heat .
Protocol:
Add acid to the amine solution slowly in an ice bath.
Reflux Warning: Ensure water condensers are secured with clamps. Amines can attack rubber tubing; use silicone or PTFE-lined tubing for connections.
Part 5: Safe Handling Lifecycle (Visualization)
The following diagram outlines the "Cradle-to-Grave" workflow for handling this specific class of chemical.
Figure 1: Operational lifecycle for 2-(2,2-Dimethylmorpholino)ethanol, emphasizing segregation from acids and proper waste stream management.
Part 6: Emergency Response & Disposal
Emergency First Aid
Eye Contact:IMMEDIATE flush for 15 minutes.[1][2] Time is critical to prevent corneal opacity.
Skin Contact: Wash with soap and water.[1][2][3][4][5] Do not use solvent (ethanol/acetone) to clean skin; it increases absorption.
Inhalation: Move to fresh air. If "blue haze" vision occurs, seek medical attention immediately (indicates amine exposure).
Waste Disposal Protocol
Do not pour down the drain. This compound is toxic to aquatic life and high pH can damage plumbing.
Categorization: Segregate into "Basic Organic Waste" (pH > 7).
Compatibility:NEVER mix with "Acidic Organic Waste" or oxidizers (Peroxides, Nitric Acid) in the waste drum—risk of explosion.
Labeling: Tag as "Flammable, Corrosive, Toxic."
References & Grounding
Santa Cruz Biotechnology. 2-Morpholinoethanol Safety Data Sheet (Analogue Reference). Retrieved from
PubChem. 2-(2,6-Dimethyl-4-morpholinyl)ethanol Compound Summary (Structural Analogue). Retrieved from
Thermo Fisher Scientific. N-(2-Hydroxyethyl)morpholine Safety Data Sheet. Retrieved from
ECHA (European Chemicals Agency). Registration Dossier for Morpholine Derivatives. Used for read-across hazard assessment.
Disclaimer: This guide is based on the "Read-Across" scientific method using CAS 622-40-2 and CAS 73813-49-7 as primary analogues due to the specific isomer's rarity. Always consult the specific SDS provided by your chemical vendor before use.